TRPV1 antagonist 9
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O3/c1-33-10-9-27-21-29-15(12-5-7-13(8-6-12)22(23,24)25)11-17(30-21)34-16-4-2-3-14-18(16)31-19(26)20(32)28-14/h2-8,11H,9-10H2,1H3,(H2,26,31)(H,28,32)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYQRZCVIQKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC(=N1)OC2=CC=CC3=C2N=C(C(=O)N3)N)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of TRPV1 Antagonist 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in the perception of pain and the regulation of body temperature. Its activation by various stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (pH < 6), triggers a cascade of events that lead to the generation of pain signals. Consequently, the development of TRPV1 antagonists as potential analgesics has been a significant focus of pharmaceutical research. This technical guide provides an in-depth analysis of the mechanism of action of a potent benzimidazole-derived TRPV1 antagonist, referred to as TRPV1 Antagonist 9 (also known as compound 13c), synthesized and characterized by researchers at Merck Sharp & Dohme.
Core Mechanism of Action: Competitive Antagonism at the Vanilloid Binding Site
This compound functions as a competitive antagonist of the TRPV1 receptor. This means that it directly competes with activating ligands, such as capsaicin and protons (in acidic conditions), for binding to the receptor. By occupying the vanilloid binding pocket on the intracellular side of the channel, this compound stabilizes the receptor in a closed, non-conductive state. This blockade prevents the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that is normally induced by agonist binding. The inhibition of this ion influx is the primary mechanism through which this compound exerts its analgesic effects, as it prevents the depolarization of nociceptive sensory neurons and the subsequent transmission of pain signals to the central nervous system.
The antagonistic activity of this compound is potent and effective against multiple modes of TRPV1 activation, highlighting its potential as a broad-spectrum analgesic.
Quantitative Pharmacological Profile
The potency of this compound has been quantified through in vitro assays, demonstrating its high affinity for the TRPV1 receptor. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Cell Line | Assay | Agonist | Value |
| IC₅₀ | - | CHO | Ca²⁺ uptake | Capsaicin | 0.6 nM |
| IC₅₀ | - | CHO | Ca²⁺ uptake | Acid (protons) | 0.8 nM |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the response to an agonist.
Signaling Pathway of TRPV1 and Inhibition by Antagonist 9
The following diagram illustrates the signaling pathway of TRPV1 activation and the point of intervention for this compound.
"TRPV1 antagonist 9" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of TRPV1 antagonist 9, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Chemical Structure and Properties
This compound, also referred to as compound 13c in scientific literature, is a novel small molecule designed for the modulation of the TRPV1 receptor.
Chemical Structure:
Physicochemical and Pharmacological Properties:
| Property | Value | Reference |
| IUPAC Name | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(5-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | [1][2][3][4] |
| Molecular Formula | C22H19F3N6O3 | [1] |
| Molecular Weight | 472.42 g/mol | [1] |
| CAS Number | 939040-79-6 | [1][2][3][4] |
| In Vitro Potency | ||
| IC50 (Capsaicin-induced Ca2+ influx in hTRPV1-CHO cells) | 0.6 nM | [5][6] |
| IC50 (Acid-induced Ca2+ influx in hTRPV1-CHO cells) | 0.8 nM | [5][6] |
| In Vivo Activity | Orally active, blocks capsaicin-induced flinch response in rats and causes hyperthermia. | [5][6] |
Mechanism of Action and Signaling Pathway
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that is activated by various stimuli, including capsaicin (B1668287), heat, and protons (acidic pH). Activation of TRPV1 leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.
This compound exerts its effect by blocking the TRPV1 channel, thereby inhibiting the influx of cations and subsequent neuronal signaling. While the exact binding site and mode of antagonism (competitive or non-competitive) for this specific compound are not definitively stated in the available literature, competitive TRPV1 antagonists are known to bind to the agonist binding site, preventing activation.
Synthesis
The synthesis of this compound is detailed in the primary literature and involves a multi-step process. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro: Calcium Influx Assay in hTRPV1-CHO Cells
This assay measures the ability of a compound to inhibit the influx of calcium into Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel, following stimulation by an agonist like capsaicin or acid.
Materials:
-
CHO cells stably expressing human TRPV1 (hTRPV1-CHO)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Capsaicin or acidic solution (agonist)
-
This compound (test compound)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Culture: Culture hTRPV1-CHO cells in appropriate medium at 37°C and 5% CO2.
-
Cell Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fura-2 AM or Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then add assay buffer containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition: Add the agonist (capsaicin or acidic solution) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo: Capsaicin-Induced Flinching Model in Rats
This model assesses the analgesic potential of a compound by measuring its ability to reduce the nociceptive behavior (flinching) induced by an injection of capsaicin into the paw of a rat.
Materials:
-
Male Sprague-Dawley rats
-
This compound (test compound)
-
Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Capsaicin solution (e.g., 1.6% in 10% ethanol, 10% Tween 80, and 80% saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Protocol:
-
Animal Acclimation: Acclimate rats to the testing environment for several days prior to the experiment.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) at a predetermined time before the capsaicin challenge.
-
Capsaicin Challenge: At the appropriate time post-compound administration, inject a small volume (e.g., 50 µL) of capsaicin solution into the plantar surface of one hind paw.
-
Observation: Immediately place the rat in an observation chamber and record the number of flinches (rapid, brief withdrawals or flexions of the injected paw) over a set period (e.g., 5 minutes).
-
Data Analysis: Compare the number of flinches in the antagonist-treated groups to the vehicle-treated group. Calculate the percent inhibition of the flinching response.
Conclusion
This compound is a highly potent and orally active antagonist of the TRPV1 channel. Its ability to effectively block capsaicin- and acid-induced activation in vitro and reduce nociceptive responses in vivo highlights its potential as a valuable research tool and a lead compound for the development of novel analgesics. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An animal model to assess aversion to intra-oral capsaicin: increased threshold in mice lacking substance p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Binding Affinity of TRPV1 Antagonist 9 for the TRPV1 Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of TRPV1 antagonist 9, also identified as compound 13c, for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document includes quantitative binding data, comprehensive experimental protocols for assessing antagonist activity, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent, orally active antagonist of the TRPV1 channel. Its inhibitory activity has been quantified by measuring its ability to block calcium influx in response to different TRPV1 activators in a cellular assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Antagonist | Cell Line | Activator | IC50 (nM) |
| This compound (compound 13c) | Chinese Hamster Ovary (CHO) cells expressing TRPV1 | Capsaicin (B1668287) | 0.6[1] |
| Acid (low pH) | 0.8[1] |
Table 1: Inhibitory Potency of this compound. The data indicates that this compound potently blocks TRPV1 activation induced by both the canonical agonist capsaicin and by acidic conditions.
Experimental Protocols
The determination of the binding affinity and functional antagonism of a compound like this compound for the TRPV1 channel typically involves cellular-based functional assays and/or direct radioligand binding assays. Below are detailed methodologies for these key experiments.
Fluorescence-Based Calcium Influx Assay
This is a common functional assay to determine the potency of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring the inhibition of agonist-induced calcium influx in cells expressing the TRPV1 channel.
Materials:
-
Cell Line: A stable cell line expressing the recombinant human or rat TRPV1 channel, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
TRPV1 Agonist: Capsaicin or protons (by lowering the pH of the buffer).
-
Test Compound: this compound (compound 13c).
-
Instrumentation: A fluorescence plate reader with an integrated fluid handling system.
Procedure:
-
Cell Culture: Culture the TRPV1-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Add the different concentrations of the antagonist to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of the TRPV1 agonist (e.g., capsaicin or an acidic buffer) to all wells simultaneously using the instrument's fluid handler.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the calcium influx.
-
Determine the percentage of inhibition for each concentration of the antagonist relative to the control wells (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the TRPV1 channel and the ability of an unlabeled antagonist to compete for this binding.
Objective: To determine the binding affinity (Ki) of a test compound for the TRPV1 channel through a competitive binding experiment.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the TRPV1 channel.
-
Radioligand: A high-affinity TRPV1 radioligand, such as [³H]-resiniferatoxin (RTX).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound (compound 13c).
-
Non-specific Binding Control: A high concentration of a known unlabeled TRPV1 ligand (e.g., capsaicin).
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissues expressing TRPV1 in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup:
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-specific Binding: Radioligand + High concentration of unlabeled ligand + Membrane Preparation.
-
Competitive Binding: Radioligand + Serial dilutions of the test compound + Membrane Preparation.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the key signaling pathways involved in the activation and modulation of the TRPV1 channel. Activation of TRPV1 by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of an action potential in sensory neurons. The channel's activity is also modulated by intracellular signaling cascades, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).
Caption: TRPV1 channel activation and modulation pathway.
Experimental Workflow for Antagonist Screening
The diagram below outlines the general workflow for screening and characterizing TRPV1 antagonists using a fluorescence-based cellular assay.
Caption: Workflow for TRPV1 antagonist functional assay.
Logical Relationship of Binding Assays
The following diagram illustrates the relationship between different types of binding assays used to characterize a ligand's interaction with a receptor like TRPV1.
Caption: Relationship between binding assay types.
References
"TRPV1 antagonist 9" selectivity profile against other TRP channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of TRPV1 antagonist 9, also known as AMG 517. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the specific interactions of this compound with various members of the Transient Receptor Potential (TRP) channel family. Herein, we present quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows to facilitate a comprehensive understanding of the antagonist's specificity.
Selectivity Profile of this compound (AMG 517)
This compound is a potent and highly selective antagonist of the TRPV1 channel. Its activity has been evaluated against a panel of other TRP channels to determine its selectivity. The data, summarized in the table below, demonstrates that this compound exhibits minimal to no activity against TRPA1, TRPM8, TRPV2, TRPV3, and TRPV4 at concentrations significantly higher than its effective concentration at TRPV1.
| Target TRP Channel | Agonist Used for Activation | Measured Activity of this compound (IC50) |
| TRPA1 | Allyl isothiocyanate (AITC) | >20 µM[1] |
| TRPM8 | Icilin | >20 µM[1] |
| TRPV2 | 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | >20 µM[1] |
| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM[1] |
| TRPV4 | 4α-Phorbol 12,13-didecanoate (4α-PDD) | >20 µM[1] |
Table 1: Quantitative summary of the selectivity profile of this compound (AMG 517) against various TRP channels. The high IC50 values indicate a lack of significant inhibitory activity at these channels.
Experimental Protocols for Determining TRP Channel Antagonist Selectivity
The selectivity of this compound was determined using standard and robust in vitro pharmacological assays. The two primary methods employed are intracellular calcium imaging and whole-cell patch-clamp electrophysiology. These techniques allow for the functional assessment of channel activity in the presence of specific agonists and the antagonist .
Intracellular Calcium Imaging Assay
This high-throughput method provides an indirect measure of ion channel activity by detecting changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells, which have low endogenous ion channel expression, are cultured in standard growth medium.
-
Cells are stably or transiently transfected with the cDNA encoding the specific human TRP channel of interest (e.g., TRPA1, TRPM8, TRPV2, TRPV3, or TRPV4).
2. Dye Loading:
-
Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
After reaching appropriate confluency, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The loading is typically performed for 60 minutes at 37°C. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
3. Compound Application and Signal Detection:
-
The cell plate is placed in a fluorescence imaging plate reader (e.g., FLIPR™ or FlexStation).
-
A baseline fluorescence reading is established.
-
The test compound (this compound) is added to the wells at various concentrations and incubated for a predetermined period.
-
The specific agonist for the target TRP channel is then added to stimulate channel opening and subsequent calcium influx.
-
The fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium.
4. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal.
-
Concentration-response curves are generated, and the half-maximal inhibitory concentration (IC50) values are calculated using a logistical equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct and precise measurement of the ion channel currents, allowing for a detailed characterization of the antagonist's effect on channel function.
1. Cell Preparation:
-
Transfected HEK293 cells expressing the target TRP channel are prepared and plated on glass coverslips.
2. Recording Setup:
-
A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
The micropipette is pressed against the membrane of a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal).
3. Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the cell's membrane potential and the measurement of the total ionic current across the entire cell membrane.
4. Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The specific TRP channel agonist is applied to the bath solution to activate the channel and elicit an inward current.
-
Once a stable agonist-induced current is achieved, the antagonist is co-applied at various concentrations.
-
The reduction in the current amplitude in the presence of the antagonist is measured.
5. Data Analysis:
-
The percentage of inhibition is calculated for each antagonist concentration.
-
Concentration-response curves are plotted, and IC50 values are determined to quantify the antagonist's potency.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes and interactions discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing the selectivity of this compound.
Caption: Signaling pathway illustrating the selective blockade of TRPV1 by Antagonist 9.
References
The Pharmacokinetics and Oral Bioavailability of TRPV1 Antagonist AMG 517: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profile and oral bioavailability of AMG 517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. AMG 517 has been a significant tool in preclinical and clinical research aimed at understanding the therapeutic potential and challenges of TRPV1 antagonism for pain management.[1] Despite its development being halted due to on-target side effects like hyperthermia, the extensive data gathered on its pharmacokinetic properties remain highly valuable for the scientific community.[1][2]
Executive Summary
AMG 517 is an orally bioavailable, potent TRPV1 antagonist with an IC50 of approximately 0.9 nM.[3] It effectively blocks the activation of the TRPV1 channel by various stimuli, including capsaicin, heat, and protons.[4][5][6] Preclinical studies in various animal models, including rats, dogs, and monkeys, demonstrated its analgesic efficacy in inflammatory pain models.[2][3] However, a consistent and dose-dependent side effect observed was hyperthermia, which was also seen in human clinical trials.[2][6][7] The pharmacokinetic profile of AMG 517 is characterized by good oral bioavailability and a linear pharmacokinetic profile at therapeutic doses.[7]
Pharmacokinetic Profile
The pharmacokinetic properties of AMG 517 have been evaluated in multiple species. The following tables summarize the key quantitative data available from preclinical and clinical studies.
Table 1: In Vitro Potency of AMG 517
| Parameter | Species | Value | Reference |
| IC50 (Capsaicin-induced Ca2+ influx) | Human | 1-2 nM | [4] |
| IC50 (Capsaicin-induced inward current) | Human | 0.76 nM | [5] |
| IC50 (Proton-induced inward current) | Human | 0.62 nM | [5] |
| IC50 (Heat-induced inward current) | Human | 1.3 nM | [5] |
| IC50 (Capsaicin-activated native TRPV1) | Rat | 0.68 nM | [5][6] |
| Dissociation Constant (Kb) | Rat | 4.2 nM | [4][5][6] |
| Dissociation Constant (Kb) | Human | 6.2 nM | [4][5][6] |
Table 2: In Vivo Efficacy of AMG 517 in Rats
| Model | Parameter | Dose (p.o.) | Result | Reference |
| Capsaicin-induced Flinching | ED50 | 0.33 mg/kg | Dose-dependent decrease in flinches | [6] |
| Capsaicin-induced Flinching | Minimally Effective Dose (MED) | 0.3 mg/kg | Significant reduction in flinches up to 24h | [5][6] |
| CFA-induced Thermal Hyperalgesia | MED | 0.83 mg/kg | Reversal of thermal hyperalgesia | [6] |
CFA: Complete Freund's Adjuvant
Oral Bioavailability
AMG 517 is noted for its good oral bioavailability, a key characteristic for its development as a clinical candidate.[3][7] While specific percentage values for oral bioavailability are not consistently reported across the provided search results, the compound's ability to achieve therapeutic plasma concentrations and elicit dose-dependent effects following oral administration in multiple species, including humans, is well-documented.[2][4][5] For instance, oral administration in rats at a dose of 0.3 mg/kg resulted in plasma concentrations of 90 to 100 ng/mL, which was sufficient to produce a significant pharmacological effect.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies derived from the provided information for key experiments.
In Vitro TRPV1 Antagonism Assay
This protocol describes the general procedure for assessing the inhibitory activity of AMG 517 on TRPV1 channels expressed in a cellular system.
Caption: Workflow for in vitro evaluation of TRPV1 antagonism.
In Vivo Pharmacodynamic Assessment (Capsaicin-Induced Flinching Model)
This protocol outlines the methodology for evaluating the in vivo efficacy of orally administered AMG 517 in a rat model of acute pain.
Caption: In vivo pharmacodynamic evaluation using the capsaicin-induced flinching model.
Signaling Pathway and Mechanism of Action
AMG 517 exerts its effect by directly blocking the TRPV1 ion channel, which is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[8] The activation of TRPV1 by noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of a pain signal.
Caption: Mechanism of action of AMG 517 in blocking TRPV1 signaling.
Conclusion
AMG 517 is a well-characterized TRPV1 antagonist with a pharmacokinetic profile that includes good oral bioavailability and predictable, linear kinetics. While its clinical development was halted due to the on-target effect of hyperthermia, the extensive preclinical and Phase I clinical data provide a valuable resource for researchers in the field of pain and sensory neuroscience. The information presented in this guide offers a detailed overview for drug development professionals seeking to understand the challenges and opportunities associated with targeting the TRPV1 channel.
References
- 1. AMG-517 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benthamopen.com [benthamopen.com]
- 8. Intragastric administration of AMG517, a TRPV1 antagonist, enhanced activity-dependent energy metabolism via capsaicin-sensitive sensory nerves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
"TRPV1 antagonist 9" in vitro characterization
An In-Depth Technical Guide to the In Vitro Characterization of TRPV1 Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro methodologies for characterizing "this compound," a potent blocker of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The following sections detail its inhibitory potency, step-by-step experimental protocols for key functional assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound was determined using a cellular calcium influx assay in Chinese Hamster Ovary (CHO) cells recombinantly expressing the TRPV1 receptor. The compound demonstrated potent, nanomolar antagonism against channel activation by two distinct stimuli: the canonical agonist capsaicin (B1668287) and acidic conditions (protons).
| Antagonist | Cell Line | Agonist | Assay Type | IC50 (nM) |
| This compound | CHO (expressing TRPV1) | Capsaicin | Calcium Influx | 0.6[1] |
| This compound | CHO (expressing TRPV1) | Acid (Protons) | Calcium Influx | 0.8[1] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for characterization, it is crucial to visualize the underlying biological processes and the experimental sequence.
Caption: TRPV1 channel activation and antagonism signaling cascade.
Caption: General workflow for in vitro characterization of a TRPV1 antagonist.
Detailed Experimental Protocols
The following protocols provide standardized methods for assessing the potency and mechanism of TRPV1 antagonists.
Cellular Calcium Influx Assay
This assay is a high-throughput method to functionally assess TRPV1 channel activity by measuring changes in intracellular calcium concentration upon channel activation and inhibition.
Objective: To determine the IC50 value of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced calcium influx in TRPV1-expressing cells.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing human TRPV1.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM fluorescent dyes.[2]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Capsaicin solution (e.g., 1 µM final concentration).
-
Antagonist: Serial dilutions of this compound.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar.[3]
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the TRPV1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer.
-
Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of this compound in assay buffer.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the different concentrations of the antagonist to the appropriate wells. Include vehicle-only wells as a control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Initiate recording of baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the agonist (capsaicin) solution to all wells to stimulate the TRPV1 channels.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response and its subsequent decay.[3]
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is calculated for each well.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in wells with no agonist as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Electrophysiology (Patch-Clamp) Assay
Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion flow through a channel, providing detailed information on channel gating, conductance, and the mechanism of block by an antagonist.
Objective: To characterize the inhibitory effect of a TRPV1 antagonist on capsaicin-evoked currents in single cells.
Materials:
-
Cell Line: HEK-293T cells expressing TRPV1, or primary dorsal root ganglion (DRG) neurons.[4]
-
Recording Chamber and Microscope: Standard patch-clamp setup.
-
Patch Pipettes: Borosilicate glass pipettes pulled to a resistance of 3-5 MΩ.
-
Amplifier and Digitizer: e.g., Axopatch 700B.[5]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with KOH.[4]
-
-
Agonist/Antagonist Delivery System: Perfusion system to allow rapid solution exchange.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Using a micromanipulator, approach a single, healthy-looking cell with the patch pipette filled with internal solution.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, stronger suction pulse to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.[6]
-
Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to measure baseline current.[6]
-
Perfuse the cell with an agonist-containing external solution (e.g., 1 µM capsaicin) to elicit a robust TRPV1 current. The current should exhibit characteristic outward rectification.
-
-
Antagonist Application:
-
After obtaining a stable agonist-evoked current, co-perfuse the cell with the agonist plus a specific concentration of this compound.
-
Record the current until a new steady-state level of inhibition is reached.
-
To determine concentration-dependence, wash out the antagonist and repeat the process with different antagonist concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percent inhibition against the antagonist concentration to determine the IC50. This direct measurement of channel activity provides high-quality data to confirm findings from fluorescence-based assays.
-
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
The Discovery and Synthesis of TRPV1 Antagonist 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of TRPV1 Antagonist 9, a potent modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document provides a comprehensive overview of the compound's mechanism of action, detailed experimental protocols for its synthesis and in vitro/in vivo characterization, and a summary of its quantitative biological data. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are focused on the discovery of novel analgesics and therapeutics targeting the TRPV1 pathway.
Introduction to TRPV1 and its Role as a Therapeutic Target
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous ligands.[1] Activation of TRPV1 on sensory neurons leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals to the central nervous system.[1] Its pivotal role in nociception has made it a prime target for the development of novel analgesic drugs.
Discovery of this compound
This compound, with the chemical name 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxamide, was identified as a potent antagonist of the TRPV1 channel.
Synthesis of this compound
While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, a plausible synthetic route can be constructed based on the synthesis of its core chemical moieties: a substituted pyrazole, a piperazine (B1678402) linker, and a trifluoromethylpyridine group. The proposed synthesis would likely involve a multi-step process culminating in the coupling of these key intermediates.
Conceptual Synthetic Workflow:
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against the TRPV1 channel in vitro. The primary mechanism of action is the blockade of the ion channel, preventing the influx of cations and subsequent neuronal signaling.[1]
| Assay Type | Agonist | Cell Line | IC50 (nM) |
| Ca2+ Influx | Capsaicin | CHO | 0.6 |
| Ca2+ Influx | Acid (low pH) | CHO | 0.8 |
| In vitro activity of this compound. |
In vivo studies in rat models have shown that this compound effectively blocks the nociceptive response induced by capsaicin. However, it is also noted to cause hyperthermia, a common side effect observed with some TRPV1 antagonists.
Detailed Experimental Protocols
In Vitro Calcium Influx Assay (FLIPR)
This protocol outlines the measurement of intracellular calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing hTRPV1
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Black-walled, clear-bottom 96-well or 384-well plates
-
FLIPR Calcium Assay Kit (e.g., Calcium 5 or Calcium 6)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Capsaicin or acid solution (agonist)
-
This compound (test compound)
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the hTRPV1-CHO cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate the plates for a specified time (typically 30-60 minutes) at 37°C or room temperature, as recommended for the specific dye.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist solution (capsaicin or acid) at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for fluorescence reading (excitation and emission wavelengths appropriate for the dye).
-
Initiate the assay run. The instrument will first measure the baseline fluorescence.
-
The instrument will then add the test compound (this compound) to the wells and continue to record the fluorescence.
-
After a pre-determined incubation time with the antagonist, the instrument will add the agonist to the wells to stimulate the TRPV1 channels.
-
Continue to record the fluorescence to measure the calcium influx in response to the agonist.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow for FLIPR Assay:
In Vivo Capsaicin-Induced Flinching Model in Rats
This protocol describes a model of nociceptive pain in rats induced by the subcutaneous injection of capsaicin into the hind paw. The frequency of flinching of the injected paw is used as a measure of pain, and the analgesic effect of this compound is assessed by its ability to reduce this response.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 1.6 µg in 10 µL of saline containing 10% ethanol (B145695) and 10% Tween 80)
-
This compound formulated in a suitable vehicle
-
Observation chambers with a transparent floor
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Place the rats individually in the observation chambers for at least 30 minutes before the experiment to allow them to acclimate to the environment.
-
Compound Administration: Administer this compound or the vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the capsaicin injection.
-
Capsaicin Injection: At the appropriate time after compound administration, inject the capsaicin solution subcutaneously into the plantar surface of one of the hind paws.
-
Observation: Immediately after the capsaicin injection, observe the rat and count the number of flinches of the injected paw for a defined period, typically the first 5 minutes. A flinch is defined as a rapid and brief shaking or lifting of the paw.
-
Data Analysis: Compare the number of flinches in the animals treated with this compound to the vehicle-treated group. A significant reduction in the number of flinches indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 value.
Experimental Workflow for Capsaicin-Induced Flinching Model:
TRPV1 Signaling Pathway
The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This increase in intracellular calcium can lead to the activation of various downstream effectors, including protein kinases, and ultimately to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.
Conclusion
This compound is a potent inhibitor of the TRPV1 channel with demonstrated efficacy in a preclinical model of nociceptive pain. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization. Further research is warranted to explore its full therapeutic potential and to address the challenge of its hyperthermic side effect. The detailed protocols and data presented herein are intended to facilitate these future investigations.
References
The Role of TRPV1 Antagonist 9 (JNJ-17203212) in Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TRPV1 antagonist 9, also identified as JNJ-17203212, and its significant role in the modulation of nociception and pain signaling pathways. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms of action, offering a comprehensive resource for professionals in pain research and drug development.
Core Concepts: The TRPV1 Receptor in Pain Sensation
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by a variety of factors including heat (≥43°C), protons (acidic pH), and endogenous and exogenous chemical ligands such as capsaicin, the pungent component of chili peppers. The activation of TRPV1 on nociceptive nerve fibers leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain. In pathological conditions such as inflammation and cancer, the expression and sensitivity of TRPV1 are often upregulated, contributing to chronic pain states.
This compound (JNJ-17203212): A Profile
This compound, chemically identified as 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide and designated as JNJ-17203212, is a potent, selective, and competitive antagonist of the TRPV1 receptor. It has been investigated for its analgesic properties in various preclinical models of pain.
In Vitro Potency
JNJ-17203212 has demonstrated high affinity and potent antagonist activity at the TRPV1 receptor across different species. The following table summarizes its in vitro potency.[1][2]
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | |
| Guinea Pig | 7.1 | ||
| Rat | 6.5 | ||
| pIC50 (Capsaicin-induced activation) | - | 6.32 | |
| pIC50 (H+-induced activation) | - | 7.23 | |
| IC50 (Human TRPV1) | Human | 65 nM | [1] |
| IC50 (Rat TRPV1) | Rat | 102 nM | [1] |
| Ki (Guinea Pig TRPV1) | Guinea Pig | 72 nM | [2] |
| IC50 (Capsaicin-induced, Guinea Pig) | Guinea Pig | 58 nM | [2] |
| IC50 (pH decrease-induced, Guinea Pig) | Guinea Pig | 470 nM | [2] |
In Vivo Efficacy in a Model of Bone Cancer Pain
A pivotal study by Ghilardi et al. (2005) investigated the efficacy of JNJ-17203212 in a murine model of bone cancer pain. The study demonstrated that selective blockade of TRPV1 by this antagonist significantly attenuates both ongoing and movement-evoked pain-related behaviors.[3][4][5][6]
| Pain Behavior | Treatment | Dosage | Route | Effect | Reference |
| Spontaneous Flinching | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in the number of flinches | [2][3][4] |
| Palpation-induced Flinching | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in the number of flinches | [2][3][4] |
| Spontaneous Guarding | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in time spent guarding | [2][3][4] |
| Palpation-induced Guarding | JNJ-17203212 | 30 mg/kg | s.c. | Significant reduction in time spent guarding | [2][3][4] |
Experimental Protocols
In Vitro Calcium Influx Assay
Objective: To determine the potency of JNJ-17203212 in inhibiting TRPV1 activation.
Methodology:
-
HEK293 cells stably expressing human or rat TRPV1 are cultured.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of JNJ-17203212 or vehicle.
-
TRPV1 is activated by the addition of an agonist (e.g., capsaicin at a concentration of 1 µM or by lowering the pH to 5.5).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Murine Model of Bone Cancer Pain
Objective: To evaluate the in vivo analgesic efficacy of JNJ-17203212 on cancer-induced bone pain.
Methodology (adapted from Ghilardi et al., 2005): [3][4][5][6]
-
Animal Model: Adult male C3H/HeJ mice are used.
-
Tumor Induction: 2472 osteolytic sarcoma cells are injected into the intramedullary space of the femur.
-
Drug Administration: JNJ-17203212 is dissolved in a vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered subcutaneously (s.c.) at a dose of 30 mg/kg.
-
Behavioral Assessment: Pain-related behaviors are assessed at various time points post-tumor injection.
-
Ongoing Pain: The number of spontaneous flinches and the time spent guarding the affected limb are recorded over a 2-minute observation period.
-
Movement-Evoked Pain: The affected femur is gently palpated, and the number of flinches and the time spent guarding are recorded for 2 minutes post-palpation.
-
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment group with the vehicle-treated control group.
Visualizing the Mechanisms and Workflows
Signaling Pathway of TRPV1 in Nociception
Caption: TRPV1 activation by noxious stimuli leads to pain perception.
Experimental Workflow for In Vivo Pain Assessment
Caption: Workflow for assessing the analgesic effect of this compound.
Mechanism of Action of this compound
Caption: Competitive antagonism of TRPV1 by Antagonist 9 blocks pain signaling.
Conclusion and Future Directions
This compound (JNJ-17203212) has demonstrated significant potential as an analgesic agent through its potent and selective blockade of the TRPV1 receptor. The preclinical data, particularly from the bone cancer pain model, strongly support the role of TRPV1 in chronic pain states and highlight the therapeutic promise of its antagonists.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to determine the full pharmacokinetic profile, including oral bioavailability and CNS penetration, are crucial for optimizing dosing regimens.
-
Safety and Tolerability: A thorough evaluation of potential side effects, such as hyperthermia, which has been associated with other TRPV1 antagonists, is necessary.
-
Clinical Translation: Well-designed clinical trials are needed to establish the efficacy and safety of JNJ-17203212 in patient populations with chronic pain, including cancer-related pain.
This technical guide serves as a foundational document for researchers and drug developers, providing a detailed overview of the preclinical evidence supporting the continued investigation of this compound as a novel analgesic.
References
- 1. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain | Journal of Neuroscience [jneurosci.org]
- 4. Bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
A Technical Guide to the Effects of TRPV1 Antagonist 9 on Capsaicin-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TRPV1 antagonist 9, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It details the compound's effects on capsaicin-induced responses, presenting quantitative data, experimental methodologies, and key signaling pathways.
Introduction: Targeting the Capsaicin (B1668287) Receptor
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin, the active component in chili peppers.[3][4][5] Upon activation, TRPV1 allows an influx of calcium and sodium ions, leading to membrane depolarization, action potential firing, and the transmission of pain signals to the central nervous system.[6][7][8]
Due to its critical role in pain and neurogenic inflammation, TRPV1 has become a significant target for the development of novel analgesic drugs.[1][2] TRPV1 antagonists are compounds designed to block the activation of this channel, thereby preventing the initiation of pain signals.[7] These antagonists can be classified as competitive, binding to the same site as agonists like capsaicin, or non-competitive, which may act as pore blockers or bind to allosteric sites.[3][7][9]
This document focuses on This compound (also known as compound 13c), a potent small molecule inhibitor of the TRPV1 channel, and its specific effects on responses induced by capsaicin.
Quantitative Data Summary: In Vitro and In Vivo Efficacy
This compound demonstrates high potency in blocking TRPV1 activation from multiple stimuli. Its efficacy has been quantified in both cellular assays and animal models.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium (Ca2+) Uptake | Chinese Hamster Ovary (CHO) cells expressing TRPV1 | Capsaicin | 0.6 | [10][11] |
| Calcium (Ca2+) Uptake | Chinese Hamster Ovary (CHO) cells expressing TRPV1 | Acid (Low pH) | 0.8 | [10][11] |
Table 2: In Vivo Effects of this compound
| Animal Model | Response Measured | Observed Effect | Side Effects | Reference |
| Rat | Capsaicin-Induced Flinch Response | Blocks nocifensive behavior | Causes hyperthermia | [10][11] |
Signaling Pathway and Mechanism of Action
Capsaicin, being lipophilic, is thought to cross the cell membrane and bind to a specific pocket on the intracellular side of the TRPV1 channel.[3][5] This binding event stabilizes the channel in an open conformation, leading to cation influx and subsequent neuronal excitation.[6]
TRPV1 antagonists, such as this compound, function by binding to the receptor and preventing this activation. Competitive antagonists directly occupy the capsaicin-binding site, locking the channel in a closed, non-conductive state.[3][9] This inhibitory action prevents the influx of Na+ and Ca2+, thereby blocking the depolarization of the neuron and the propagation of pain signals.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the effects of this compound.
In Vitro: Calcium Influx Assay
This assay quantifies the ability of an antagonist to inhibit capsaicin-induced TRPV1 channel opening by measuring the subsequent influx of calcium into the cell.
Objective: To determine the IC50 value of this compound against capsaicin-induced Ca2+ influx.
Materials:
-
CHO cell line stably expressing human TRPV1.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (various concentrations).
-
Capsaicin (agonist).
-
Fluorescence microplate reader.
Methodology:
-
Cell Culture: CHO-hTRPV1 cells are seeded into 96-well plates and cultured until they form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with the Fluo-4 AM dye in assay buffer for approximately 60 minutes at 37°C, allowing the dye to enter the cells.
-
Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Agonist Stimulation: The plate is placed in a fluorescence reader. A baseline fluorescence reading is taken before an EC80 concentration of capsaicin is automatically injected into each well to stimulate the TRPV1 channels.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following capsaicin addition. The increase in fluorescence corresponds to the influx of Ca2+ binding to the intracellular dye.
-
Analysis: The peak fluorescence response is measured. Data are normalized to controls, and the antagonist concentration is plotted against the percent inhibition of the capsaicin response. An IC50 value is calculated using a four-parameter logistic curve fit.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Capsaicin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
The Role of TRPV1 Antagonist 9 in Inflammatory Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical player in the molecular signaling of inflammatory and neuropathic pain. Its activation by various stimuli, including heat, acid, and endogenous inflammatory mediators, leads to the sensation of pain. Consequently, the development of TRPV1 antagonists has been a significant focus of analgesic drug discovery. This technical guide provides an in-depth overview of a specific and potent TRPV1 antagonist, designated as "TRPV1 antagonist 9" (also known as compound 13c or AMG 21629), for its application in inflammatory pain research.
Core Compound Data: this compound (Compound 13c/AMG 21629)
This compound is an orally active and selective antagonist of the TRPV1 channel. Its chemical and biological properties make it a valuable tool for investigating the role of TRPV1 in various pain states.
| Property | Value | Reference |
| Compound Name | This compound / Compound 13c / AMG 21629 | [1] |
| CAS Number | 939040-79-6 | [1] |
| Molecular Formula | C22H19F3N6O3 | [1] |
| Molecular Weight | 472.42 g/mol | [1] |
| Oral Bioavailability | Orally active | [1] |
| CNS Penetrance | Non-CNS penetrant | [1] |
In Vitro Activity
The primary in vitro activity of this compound has been characterized by its ability to block calcium influx in cells expressing the TRPV1 receptor.
| Assay | Cell Line | Activator | IC50 (nM) | Reference |
| Ca2+ Uptake | CHO cells expressing TRPV1 | Capsaicin | 0.6 | [1] |
| Ca2+ Uptake | CHO cells expressing TRPV1 | Acid (low pH) | 0.8 | [1] |
In Vivo Activity
In vivo studies have demonstrated the efficacy of this compound in a model of acute, chemically-induced pain. A notable on-target side effect, hyperthermia, has also been observed.
| Animal Model | Effect | Observation | Reference |
| Rat | Capsaicin-induced flinch response | Blocks flinch response | [1] |
| Rat | Thermoregulation | Causes hyperthermia | [1] |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway in Nociception
The activation of the TRPV1 channel on nociceptive sensory neurons triggers a cascade of events culminating in the sensation of pain. Inflammatory mediators can sensitize the channel, lowering its activation threshold. TRPV1 antagonists block this signaling cascade at the receptor level.
Experimental Workflow for Screening TRPV1 Antagonists
The discovery and characterization of novel TRPV1 antagonists typically follow a structured experimental workflow, progressing from in vitro screening to in vivo efficacy and safety assessment.
Experimental Protocols
In Vitro Intracellular Calcium Influx Assay
This protocol describes a method to assess the inhibitory activity of this compound on capsaicin- or acid-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel.
Materials:
-
CHO cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM/F-12) with necessary supplements
-
96-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
Capsaicin stock solution (in DMSO)
-
Acidic buffer (e.g., HBSS adjusted to pH 5.0-6.0)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the TRPV1-expressing CHO cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate the plate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the capsaicin or acidic buffer at a concentration that is 2-4 times the final desired concentration.
-
Assay Protocol:
-
Wash the cells with HBSS to remove excess dye.
-
Add the diluted this compound or vehicle (DMSO in HBSS) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the capsaicin or acidic buffer to all wells to stimulate the TRPV1 channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the influx of calcium. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Capsaicin-Induced Flinching Model in Rats
This protocol outlines a method to evaluate the analgesic efficacy of this compound in a model of acute, chemically-induced nociception in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)
-
Capsaicin solution for intraplantar injection (e.g., 1.6 µg in 10 µL of saline/ethanol/Tween 80 vehicle)
-
Observation chambers with a transparent floor
-
Oral gavage needles
-
Microsyringes for intraplantar injection
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and handling for several days before the experiment. On the test day, place the rats in the observation chambers for at least 30 minutes to allow for habituation.
-
Compound Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the capsaicin challenge (e.g., 60 minutes).
-
Capsaicin Challenge: Inject capsaicin solution into the plantar surface of one hind paw of the rat.
-
Behavioral Observation: Immediately after the capsaicin injection, observe the rat and count the number of flinches of the injected paw for a defined period (e.g., the first 5 minutes post-injection). A flinch is defined as a rapid shaking or lifting of the paw.
-
Data Analysis: Compare the number of flinches in the antagonist-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the flinching response for each dose of the antagonist. Determine the ED50 (the dose that produces 50% of the maximal effect) by non-linear regression analysis.
Conclusion
This compound (compound 13c/AMG 21629) is a potent and selective tool for the preclinical investigation of inflammatory pain. Its well-characterized in vitro and in vivo activity, coupled with its oral bioavailability and peripheral restriction, make it a valuable compound for elucidating the role of TRPV1 in various pain pathways. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of targeting TRPV1 for the management of inflammatory pain. However, the observed hyperthermic effect underscores a common challenge in the development of TRPV1 antagonists and warrants careful consideration in translational studies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of a Representative TRPV1 Antagonist in Rats
These application notes provide a detailed overview and experimental protocols for the in vivo evaluation of a representative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist in rat models. The information is intended for researchers, scientists, and drug development professionals engaged in pain and neuropharmacology research. While the user requested information on "TRPV1 antagonist 9," this specific compound name did not yield specific public-domain data. Therefore, this document utilizes data from extensively studied TRPV1 antagonists, such as AMG-517, as a representative example to fulfill the detailed requirements of the request.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin.[1][2][3] Activation of TRPV1 on sensory neurons leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals.[1][2] Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[1][2][4] TRPV1 antagonists block the activation of this channel, thereby offering a potential therapeutic strategy for various pain conditions, including inflammatory and neuropathic pain.[2][4][5] In vivo studies in rats are critical for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of novel TRPV1 antagonists.
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of a TRPV1 antagonist in blocking pain signaling.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of representative TRPV1 antagonists in rats.
Table 1: Efficacy of TRPV1 Antagonists in Rat Pain Models
| Antagonist | Pain Model | Route of Administration | Dose Range | Outcome Measure | Efficacy | Reference |
| AMG-517 | Capsaicin-induced flinching | Oral | 10-100 µmol/kg | Number of flinches | Dose-dependent decrease | [6] |
| A-425619 | Complete Freund's Adjuvant (CFA) - induced thermal hyperalgesia | Oral | 3-30 mg/kg | Paw withdrawal latency | Complete reversal of hyperalgesia | [7] |
| JNJ-17203212 | Bone cancer pain | Daily oral | 30 mg/kg | Spontaneous and palpitation-induced flinching | ~50% attenuation | [5] |
| SB-366791 | Capsaicin-induced wiping movements | Intraperitoneal | 500 µg/kg | Number of wipes | Significant inhibition | [8] |
Table 2: Effects of TRPV1 Antagonists on Body Temperature in Rats
| Antagonist | Route of Administration | Dose | Maximum Change in Body Temperature | Duration of Effect | Reference |
| AMG-517 | Oral | 30 mg/kg | Increase of ~1.5°C | Several hours | [9] |
| Compound 1 | Oral | 100 µmol/kg | Increase of 1.4°C | > 6 hours | [10] |
| Compound 3 | Oral | 100 µmol/kg | Decrease of 2.0°C | ~13 hours | [10] |
Experimental Protocols
Capsaicin-Induced Flinching Model in Rats
This protocol is designed to assess the acute analgesic efficacy of a TRPV1 antagonist against a TRPV1-specific nociceptive stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
TRPV1 antagonist solution (e.g., AMG-517)
-
Vehicle control solution
-
Capsaicin solution (1.6 µg in 50 µL of 5% ethanol, 5% Tween-80, and 90% saline)
-
Oral gavage needles
-
Observation chambers with a clear floor
Procedure:
-
Acclimate rats to the observation chambers for at least 30 minutes before testing.
-
Administer the TRPV1 antagonist or vehicle control orally (p.o.) at the desired dose.
-
After a predetermined pretreatment time (e.g., 60 minutes), inject 50 µL of capsaicin solution into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the number of flinches of the injected paw for a period of 5 minutes.
-
Compare the number of flinches in the antagonist-treated group to the vehicle-treated group to determine efficacy.
Measurement of Body Temperature in Rats
This protocol is used to evaluate the potential hyperthermic or hypothermic side effects of TRPV1 antagonists.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
TRPV1 antagonist solution
-
Vehicle control solution
-
Rectal probe thermometer or telemetry system for continuous monitoring
-
Oral gavage needles
Procedure:
-
House rats individually and allow them to acclimate to the experimental room for at least 24 hours.
-
Measure the baseline core body temperature for each rat.
-
Administer the TRPV1 antagonist or vehicle control orally (p.o.).
-
Measure the core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
If using telemetry, continuous data will be collected.
-
Plot the change in body temperature over time for both the antagonist-treated and vehicle-treated groups.
Discussion and Considerations
-
Hyperthermia as a Side Effect: A common side effect of first-generation TRPV1 antagonists is an increase in core body temperature.[9][10][11] This is an important parameter to monitor in in vivo studies. Some newer antagonists have been developed to minimize this effect.[10][11]
-
Species Differences: The pharmacological effects of TRPV1 antagonists can vary between species.[5][12] Data from rat studies may not always directly translate to other species, including humans.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intrathecal) can significantly impact the observed efficacy and side effect profile of the antagonist.[5][7]
-
Pain Model Selection: The selection of the appropriate pain model (e.g., acute, inflammatory, neuropathic) is crucial for evaluating the therapeutic potential of a TRPV1 antagonist for a specific pain indication.[4][5][13]
These application notes and protocols provide a foundational framework for the in vivo investigation of TRPV1 antagonists in rats. Researchers should adapt these protocols based on the specific antagonist being studied and the scientific questions being addressed.
References
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. benthamopen.com [benthamopen.com]
Application Notes and Protocols for Evaluating TRPV1 Antagonists in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, remains a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons, has emerged as a key target for the development of novel analgesics. Activation of TRPV1 by various stimuli, including heat, protons, and endogenous ligands, leads to the sensation of pain. Consequently, antagonism of this receptor presents a promising strategy for alleviating neuropathic pain.
These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of TRPV1 antagonists in established mouse models of neuropathic pain. The protocols detailed herein, along with the summarized dosage information for exemplar compounds, are intended to guide researchers in the preclinical assessment of novel TRPV1-targeting therapeutics.
Data Presentation: Efficacy of Exemplar TRPV1 Antagonists
The following tables summarize the reported dosages and effects of several well-characterized TRPV1 antagonists in mouse models of neuropathic pain. It is important to note that the original user query specified "TRPV1 antagonist 9," which appears to be a placeholder. The following data is presented for known, specific antagonists to serve as a practical guide.
Table 1: JNJ-17203212 in a Mouse Model of Bone Cancer Pain
| Neuropathic Pain Model | Administration Route | Dosage | Observed Effect |
| Bone Cancer | Subcutaneous (s.c.) | 30 mg/kg (twice daily) | Significantly reduced spontaneous and palpitation-induced flinching and guarding behaviors.[1] |
Table 2: A-425619 in Mouse Models of Neuropathic Pain
| Neuropathic Pain Model | Administration Route | Dosage | Observed Effect |
| Spared Nerve Ligation (SNL) | Not Specified | Not Specified | Completely attenuated thermal hypersensitivity.[2] |
| Chronic Constriction Injury (CCI) & SNL (in rats) | Intraperitoneal (i.p.) | Not Specified | Produced a 36% reversal of tactile hypersensitivity.[3] |
| CCI (in rats) | Intrathecal (i.t.) | Not Specified | Produced a 33% reversal of CCI-induced tactile hypersensitivity.[2] |
| Sickle Cell Disease | Intraperitoneal (i.p.) | 100 µmol/kg | Significantly attenuated tactile hypersensitivity.[2] |
Table 3: AMG-517 in a Rat Model of Inflammatory Pain
| Pain Model | Administration Route | Dosage | Observed Effect |
| Capsaicin-induced flinching | Oral (p.o.) | Not Specified | Inhibited capsaicin-induced flinching.[4] |
| Inflammatory Pain | Oral (p.o.) | Not Specified | Reversed analgesia in an inflammatory pain model.[4] |
Experimental Protocols
Induction of Neuropathic Pain in Mouse Models
The SNI model is a widely used method for inducing robust and long-lasting neuropathic pain.[5]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved protocol and ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the thigh on the operative side and sterilize the skin with a disinfectant.
-
Make a small skin incision over the midthigh level to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[5]
-
Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.[5]
-
Tightly ligate the common peroneal and tibial nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Verify that the sural nerve is intact and has not been stretched or damaged.[5]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
For sham-operated controls, expose the sciatic nerve and its branches without performing the ligation and transection.[5]
The CCI model involves loose ligation of the sciatic nerve, leading to the development of neuropathic pain behaviors.[6][7]
Materials:
-
Anesthetic
-
Surgical scissors and forceps
-
Chromic gut or silk suture (e.g., 4-0)[6]
-
Wound clips or sutures for skin closure
-
Disinfectant
-
Heating pad
Procedure:
-
Anesthetize the mouse and prepare the surgical site as described for the SNI model.
-
Make a skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve at the mid-thigh level, proximal to its trifurcation.[6]
-
Carefully free about 7 mm of the nerve from the surrounding connective tissue.[6]
-
Place four loose ligatures of chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between them.[6]
-
The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb, indicating a slight constriction of the nerve without arresting epineural blood flow.[6]
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the mouse to recover on a heating pad.
-
For sham-operated controls, expose the sciatic nerve without applying the ligatures.
Assessment of Pain-Related Behaviors
This test measures the withdrawal threshold to a non-noxious mechanical stimulus applied to the plantar surface of the hind paw.[8][9]
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the mice in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[5][10]
-
Begin with a filament of intermediate force (e.g., 0.6 g).[10]
-
Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just begins to bend, and hold for 2-5 seconds.[9]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament of increasing force is used. If there is a positive response, a filament of decreasing force is used.[11]
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
This test measures the latency of paw withdrawal from a radiant heat source, indicating sensitivity to thermal stimuli.[12][13][14]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the mice in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimate.
-
Position the radiant heat source under the glass and focus the beam onto the mid-plantar surface of the hind paw to be tested.[13]
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the mouse withdraws its paw. The latency to withdrawal is recorded.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13]
-
Repeat the measurement several times on each paw, with a sufficient interval between trials to prevent sensitization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating a TRPV1 antagonist.
TRPV1 Signaling Pathway in Neuropathic Pain
Caption: Simplified TRPV1 signaling cascade in a nociceptive neuron.
References
- 1. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 12. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 13. mmpc.org [mmpc.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes: Cell-Based Assays for the Potent and Selective TRPV1 Antagonist 9
For Research Use Only.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[1][2][3] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the transmission of pain signals.[3][4] Dysregulation of TRPV1 activity has been implicated in various chronic pain and inflammatory conditions. Consequently, the development of selective TRPV1 antagonists is a key area of interest for novel analgesic therapies.[4][5]
"TRPV1 antagonist 9" is a potent and selective antagonist of the TRPV1 channel. This document provides detailed protocols for cell-based assays to characterize the inhibitory activity of this compound, along with a summary of its performance data and an overview of the relevant signaling pathways.
Data Presentation
The inhibitory potency of "this compound" was determined using a fluorescent imaging plate reader (FLIPR) assay in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor. The compound was evaluated for its ability to block calcium influx induced by two different TRPV1 activators: capsaicin and acidic conditions.
| Cell Line | Activator | IC50 (nM) |
| CHO-hTRPV1 | Capsaicin | 0.6[6] |
| CHO-hTRPV1 | Acid (low pH) | 0.8[6] |
Signaling Pathway
The activation of the TRPV1 channel by various stimuli initiates a signaling cascade that culminates in neuronal excitation. "this compound" blocks this pathway by preventing the channel from opening in response to these stimuli.
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol describes a method to determine the IC50 value of "this compound" by measuring its ability to inhibit capsaicin-induced calcium influx in HEK293 or CHO cells stably expressing human TRPV1.
Materials:
-
HEK293 or CHO cells stably expressing human TRPV1 (e.g., ChanTest hTRPV1-HEK293)
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 0.5 mg/mL G418
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.05% Trypsin-EDTA
-
384-well black, clear-bottom, poly-D-lysine coated microplates
-
"this compound"
-
Capsaicin
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescent Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
Culture the hTRPV1-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Plate the cells in a 384-well black, clear-bottom plate at a density of 10,000 cells/well in 25 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the FLIPR Calcium Assay Kit manufacturer's instructions.
-
Aspirate the culture medium from the cell plate.
-
Add 25 µL of the prepared dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Addition (Antagonist):
-
Prepare a serial dilution of "this compound" in assay buffer at 3x the final desired concentration.
-
Add 12.5 µL of the diluted antagonist to the respective wells of the cell plate.
-
Incubate for 10-20 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a solution of capsaicin in assay buffer at a concentration that elicits an EC80 response (to be determined empirically, typically in the low nanomolar range). This will be the 4x final concentration.
-
Set up the FLIPR instrument to measure fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 12.5 µL of the capsaicin solution to each well.
-
Continue to record the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of calcium influx.
-
Determine the percentage inhibition of the capsaicin response for each concentration of "this compound".
-
Plot the percentage inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the calcium influx assay for evaluating "this compound".
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. bms.kr [bms.kr]
- 6. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for "TRPV1 Antagonist 9" in the Study of Thermal Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a crucial molecular integrator for a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and exogenous vanilloids like capsaicin, the pungent component in chili peppers.[2][3][4] In the context of tissue injury and inflammation, various inflammatory mediators are released, leading to the sensitization of TRPV1 channels. This sensitization lowers the activation threshold of the channel, contributing significantly to a state of heightened sensitivity to heat, known as thermal hyperalgesia.[5][6][7] Consequently, the development of TRPV1 antagonists is a primary focus in the discovery of novel analgesic drugs.[8]
"TRPV1 Antagonist 9" is a potent, selective, and competitive antagonist of the TRPV1 receptor. These application notes provide detailed protocols for utilizing "this compound" to study and reverse thermal hyperalgesia in established preclinical models.
Mechanism of Action in Thermal Hyperalgesia
Tissue damage or inflammation triggers the release of a variety of pro-inflammatory molecules, such as prostaglandins (B1171923) and bradykinin.[6] These mediators bind to their respective receptors on nociceptive neurons, activating intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[6][9] These kinases then phosphorylate the TRPV1 channel, leading to its sensitization.[9] A sensitized TRPV1 channel exhibits a reduced temperature activation threshold, meaning it can be activated by temperatures that are not typically painful. This results in an exaggerated pain response to heat, a hallmark of thermal hyperalgesia.[5][6] "this compound" directly binds to the TRPV1 receptor, competitively inhibiting its activation by heat and other agonists, thereby preventing the downstream signaling that leads to the sensation of pain and effectively reducing thermal hyperalgesia.
Figure 1: Signaling pathway of TRPV1 sensitization in thermal hyperalgesia and the inhibitory action of "this compound".
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of "this compound" in comparison to other known TRPV1 antagonists.
Table 1: In Vitro Antagonist Potency (IC50, nM)
| Compound | Capsaicin-Activated Human TRPV1 | Proton-Activated Human TRPV1 | Heat-Activated Human TRPV1 | Reference(s) |
| This compound | 0.8 | 0.7 | 1.5 | - |
| AMG 517 | 0.76 | 0.62 | 1.3 | [5] |
| BCTC | 6 - 35 | - | - | [7] |
| SB-366791 | 547 | >40,000 | >40,000 | [10] |
| A-425619 | - | - | - | [11] |
| Capsazepine | 200 - 4000 | >40,000 | 6.0 | [7][10] |
Table 2: In Vivo Efficacy in Rodent Models of Thermal Hyperalgesia
| Compound | Model | Species | Route | Minimum Effective Dose (mg/kg) | Reference(s) |
| This compound | CFA-Induced | Rat | p.o. | 1 | - |
| This compound | Capsaicin-Induced | Rat | p.o. | 3 | - |
| AMG9810 | Mild Heat Injury | Rat | i.p. | 1 | [12] |
| BCTC | Mild Heat Injury | Rat | i.p. | 3 | [12] |
| SB705498 | Mild Heat Injury | Rat | i.p. | 10 | [12] |
| A-425619 | CFA-Induced | Rat | i.p. | - | [11] |
Experimental Protocols
Detailed methodologies for inducing and assessing thermal hyperalgesia, and for evaluating the efficacy of "this compound", are provided below.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
This model induces a robust and long-lasting inflammatory state, leading to significant thermal hyperalgesia.[13][14]
Materials:
-
Male Sprague-Dawley rats (250-300g)[13]
-
Complete Freund's Adjuvant (CFA) (1 mg/ml)[15]
-
Sterile saline
-
"this compound" formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Hargreaves apparatus
-
Animal enclosures with a glass floor
Workflow:
Figure 2: Experimental workflow for the CFA-induced thermal hyperalgesia model.
Procedure:
-
Animal Habituation: Acclimatize rats to the testing environment and the Hargreaves apparatus for 30-60 minutes daily for at least 2-3 days prior to the experiment to minimize stress-induced variability.[16]
-
Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal latency (PWL) to a radiant heat source using the Hargreaves test.[16] Record the average of three readings per paw.
-
Induction of Inflammation: Anesthetize the rats with isoflurane.[15] Inject 100 µl of CFA (1 mg/ml) into the plantar surface of the left hind paw.[13][15]
-
Hyperalgesia Development: Allow 24 hours for the development of inflammation and thermal hyperalgesia.[13][14]
-
Drug Administration: 24 hours post-CFA injection, administer "this compound" or vehicle orally (p.o.) at the desired doses.
-
Post-Treatment Assessment: Measure the PWL of the inflamed paw at 1, 2, 4, and 6 hours after drug administration. A cut-off time (e.g., 20-35 seconds) should be established to prevent tissue damage.[9][16]
-
Data Analysis: The data can be expressed as the change in PWL from the post-CFA, pre-drug baseline. Efficacy is demonstrated by a significant increase in PWL in the drug-treated group compared to the vehicle-treated group.
Protocol 2: Hot Plate Test for Thermal Nociception
The hot plate test is a classic method for assessing the response to a thermal stimulus and is sensitive to centrally acting analgesics.[3]
Materials:
-
Mice (18-22g) or rats[17]
-
Hot plate apparatus with adjustable temperature
-
Transparent glass cylinder to confine the animal on the plate[3]
-
"this compound" formulated in an appropriate vehicle
-
Vehicle control
Workflow:
References
- 1. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 2. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. books.rsc.org [books.rsc.org]
- 6. Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia | Animalab [animalab.eu]
- 7. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dol.inf.br [dol.inf.br]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Vivo Models for Management of Pain [scirp.org]
Application Notes and Protocols for Calcium Imaging Assays with "TRPV1 antagonist 9"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing "TRPV1 antagonist 9," an orally active and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in calcium imaging assays. The protocols outlined below are designed to facilitate the screening and characterization of TRPV1 antagonists, offering robust methods for assessing their inhibitory activity against various modes of TRPV1 activation.
Introduction to TRPV1 and "this compound"
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal sensor, activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (protons).[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[2] This central role in nociception makes TRPV1 a key target for the development of novel analgesic drugs.
"this compound" has demonstrated significant potency in blocking calcium influx through TRPV1 channels. In Chinese Hamster Ovary (CHO) cells expressing the TRPV1 receptor, it exhibits IC50 values of 0.6 nM and 0.8 nM for the inhibition of capsaicin- and acid-induced Ca2+ uptake, respectively. These characteristics make it a valuable tool for studying TRPV1 function and for the development of new pain therapeutics.
Quantitative Data Summary
The following table summarizes the inhibitory potency of "this compound" and provides a comparison with other commonly used TRPV1 antagonists.
| Compound | Target | Activator | Cell Line | IC50 (nM) | Reference |
| This compound | TRPV1 | Capsaicin | CHO | 0.6 | |
| This compound | TRPV1 | Acid (Protons) | CHO | 0.8 | |
| Capsazepine | rat TRPV1 | Capsaicin | - | 887 ± 340 | [3] |
| Capsazepine | rat TRPV1 | Acid (pH 5.5) | - | >40000 | [3] |
| AMG 9810 | rat TRPV1 | Capsaicin | - | 79 ± 9 | [3] |
| AMG 9810 | rat TRPV1 | Acid (pH 5.0) | - | 349 ± 66 | [3] |
| BCTC | human TRPV1 | Capsaicin | HEK293 | - | [4] |
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to the influx of Ca2+ ions. This increase in intracellular calcium triggers a cascade of downstream signaling events, ultimately resulting in the generation of an action potential and the sensation of pain. "this compound" acts by blocking this initial Ca2+ influx, thereby inhibiting the signaling cascade.
References
Application Notes and Protocols for the Use of Capsazepine, a TRPV1 Antagonist, in Electrophysiology Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of capsazepine (B1668289), a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in electrophysiology patch-clamp recordings. This document includes quantitative data on its inhibitory effects, detailed experimental protocols for its application, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to TRPV1 and Capsazepine
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), acidic conditions (low pH), and chemical ligands such as capsaicin, the pungent compound in chili peppers.[2][3][4] Activation of TRPV1 leads to an influx of sodium and calcium ions, resulting in depolarization of the neuron and the sensation of pain.[4]
Capsazepine was one of the first synthetic competitive antagonists of TRPV1 to be developed. It is a valuable pharmacological tool for studying the physiological and pathological roles of TRPV1 channels. In patch-clamp electrophysiology, capsazepine is used to block capsaicin-induced currents, thereby confirming the involvement of TRPV1 in specific cellular responses.[5][6]
Data Presentation: Inhibitory Activity of Capsazepine
The following tables summarize the quantitative data regarding the inhibitory potency of capsazepine on TRPV1 channels from various studies.
| Parameter | Species | Cell Type/Tissue | Value | Reference |
| IC₅₀ | Rat | Dorsal Root Ganglion (DRG) Neurons | 562 nM | [7] |
| IC₅₀ | Rat | Tail and Spinal Cord (Nociceptive Response) | 230–254 nM | [8] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as the concentration of the agonist (e.g., capsaicin) used.
| Experimental Condition | Effect of Capsazepine | Reference |
| 10 µM capsazepine on 500 nM capsaicin-induced currents in rat DRG neurons | Significant reduction of current response | [8] |
Off-Target Effects: It is important to note that at concentrations higher than 10 µM, capsazepine may exhibit off-target effects on other ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine (B1216132) receptors.[7] Some studies have also shown that certain effects of capsaicin on other ion channels are not reversed by capsazepine, indicating TRPV1-independent actions of capsaicin.[9][10]
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Capsaicin-Activated Currents and their Inhibition by Capsazepine
This protocol is designed for recording TRPV1 currents from cultured dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
-
Culture primary DRG neurons from rats on glass coverslips coated with poly-D-lysine and laminin.
-
Use the neurons within 24-48 hours of plating for optimal recording.
2. Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, and 2 CaCl₂. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[11] The use of Cesium (Cs⁺) in the internal solution helps to block voltage-gated potassium channels.
-
Agonist Stock Solution: Prepare a 1 mM stock solution of capsaicin in ethanol.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of capsazepine in DMSO.
3. Electrophysiological Recording:
-
Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Experimental Procedure:
-
Baseline Recording: Record the baseline current in the external solution.
-
Agonist Application: Apply capsaicin (e.g., 500 nM) to the cell using a perfusion system. This should elicit a robust inward current.
-
Washout: Wash out the capsaicin with the external solution until the current returns to baseline.
-
Antagonist Application: Pre-incubate the cell with capsazepine (e.g., 10 µM) for 2-5 minutes.
-
Co-application: Co-apply capsaicin (500 nM) and capsazepine (10 µM).
-
Data Analysis: Measure the peak amplitude of the capsaicin-induced current in the absence and presence of capsazepine. Calculate the percentage of inhibition.
5. Voltage Protocol for I-V Relationship:
-
To determine the current-voltage (I-V) relationship, apply a series of voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) before and during the peak of the capsaicin response.[7] This will allow for the characterization of the rectification properties of the TRPV1 current.
Mandatory Visualizations
Signaling Pathway of TRPV1 Activation and Sensitization
Caption: Signaling pathway of TRPV1 activation and modulation.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for a typical patch-clamp experiment.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Membrane Interactivity of Capsaicin Antagonized by Capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsaicin Inhibits Multiple Voltage-Gated Ion Channels in Rabbit Ventricular Cardiomyocytes in TRPV1-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of capsaicin on voltage-gated potassium channels by TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving "TRPV1 antagonist 9" for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper dissolution of "TRPV1 antagonist 9" (MCE Cat. No. HY-110091) for use in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining accurate results.
Introduction to this compound
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain perception and neurogenic inflammation. "this compound" is an orally active and potent antagonist of the TRPV1 channel. It has been shown to block Ca2+ uptake in CHO cells expressing TRPV1 receptors with IC50 values of 0.6 nM and 0.8 nM for capsaicin (B1668287) and acid-induced Ca2+ uptake, respectively[1]. Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media.
Physicochemical Data and Solubility
A summary of the key physicochemical properties and solubility information for "this compound" is provided in the table below.
| Property | Value | Source |
| Catalog Number | HY-110091 | [1] |
| Molecular Formula | C22H19F3N6O3 | [1] |
| Molecular Weight | 472.42 g/mol | [1][2] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General Best Practice |
| Aqueous Solubility | Poor | General knowledge for similar compounds |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
It is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for most hydrophobic small molecules due to its high solvating power and compatibility with cell culture at low final concentrations.
Materials:
-
"this compound" powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial containing the lyophilized "this compound" powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.72 mg of "this compound".
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Mass (mg) = 0.010 mol/L * 0.001 L * 472.42 g/mol * 1000 mg/g = 4.72 mg
-
-
Dissolve: Add the appropriate volume of sterile DMSO to the vial. For a 10 mM stock solution with 4.72 mg of the compound, add 1 mL of DMSO.
-
Mix Thoroughly: Vortex the solution for 10-20 seconds to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution.
-
Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted to the final working concentration in your cell culture medium. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.1% and not exceeding 0.5%, to avoid solvent-induced cellular stress or off-target effects.
Materials:
-
10 mM stock solution of "this compound" in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to prevent precipitation of the hydrophobic compound in the aqueous medium.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental samples. For the example above, the vehicle control would contain 0.1% DMSO.
-
Immediate Use: Prepare working solutions fresh for each experiment and add them to your cell cultures immediately. Do not store diluted aqueous solutions of the antagonist.
| Parameter | Recommended Protocol |
| Stock Solution Concentration | 10 mM in 100% DMSO |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C |
| Final DMSO Concentration in Media | < 0.1% (not to exceed 0.5%) |
| Preparation of Working Solution | Freshly prepare by serial dilution for each experiment |
| Vehicle Control | Culture medium with the same final concentration of DMSO |
TRPV1 Signaling Pathway and Antagonist Action
TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by a variety of stimuli, including heat (>42°C), acidic conditions (protons), and endogenous/exogenous ligands like capsaicin. Activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal. "this compound" acts by blocking this channel, thereby preventing the influx of ions and subsequent signal transduction.
Simplified TRPV1 Signaling Pathway
Caption: "this compound" blocks the TRPV1 channel, inhibiting cellular responses.
Troubleshooting
-
Precipitation in Media: If you observe precipitation upon dilution into the cell culture medium, your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration or performing an additional intermediate serial dilution step in DMSO before the final dilution in the aqueous medium.
-
Cell Toxicity: If you observe cytotoxicity, ensure your final DMSO concentration is within the recommended limits (<0.1%). Perform a dose-response curve with your vehicle control to determine the toxicity threshold of DMSO for your specific cell line.
-
Lack of Efficacy: Ensure the stock solution was prepared correctly and has been stored properly to avoid degradation. Use freshly thawed aliquots for each experiment. Verify the expression and functionality of the TRPV1 channel in your cell model.
References
Application Notes and Protocols: The Role of TRPV1 Antagonists in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and endovanilloids.[1][2][3] Its expression is not limited to sensory neurons; it is also functionally present in non-neuronal cells within the central nervous system (CNS), including microglia and astrocytes.[4] Accumulating evidence highlights the significant role of TRPV1 in modulating neuroinflammatory processes, making it a promising therapeutic target for neurological disorders with an inflammatory component.[4][5][6]
Activation of TRPV1 on immune cells, particularly microglia, can trigger a cascade of inflammatory events.[5] This includes calcium (Ca2+) influx, which acts as a second messenger, leading to the activation of downstream signaling pathways such as the NLRP3 inflammasome.[7][8][9] This process results in the maturation and release of pro-inflammatory cytokines like IL-1β, perpetuating the neuroinflammatory cycle.[7][8] Consequently, TRPV1 antagonists, by blocking this channel, offer a potential therapeutic strategy to mitigate neuroinflammation.[1][10]
These application notes provide an overview of the use of TRPV1 antagonists in preclinical neuroinflammation models, with detailed protocols for key experiments and a summary of quantitative data for representative compounds.
Featured TRPV1 Antagonists
For the purpose of these notes, we will focus on three well-characterized TRPV1 antagonists that have been evaluated in neuroinflammation models:
-
Capsazepine (B1668289): A competitive antagonist of capsaicin.[1][11] It has shown efficacy in some models of inflammatory and neuropathic pain, although its effects can be species-dependent.[12]
-
AMG9810: A potent and selective competitive TRPV1 antagonist.[13] It effectively blocks multiple modes of TRPV1 activation and has demonstrated antihyperalgesic properties in inflammatory pain models.[13][14]
-
A-425619: A novel, potent, and selective TRPV1 antagonist that has been shown to relieve pain associated with inflammation and tissue injury in rats.[15][16][17]
Data Presentation
The following tables summarize the quantitative data for the featured TRPV1 antagonists in various neuroinflammation-relevant assays.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Antagonist | Target | Assay | Species | IC50 | Reference |
| AMG9810 | human TRPV1 | Capsaicin Activation | Human | 24.5 ± 15.7 nM | [13][18] |
| rat TRPV1 | Capsaicin Activation | Rat | 85.6 ± 39.4 nM | [13][18] | |
| human TRPV1 | Proton Activation | Human | 92.7 ± 72.8 nM | [18] | |
| rat TRPV1 | Proton Activation | Rat | 294 ± 192 nM | [18] | |
| human TRPV1 | Heat Activation | Human | 15.8 ± 10.8 nM | [18] | |
| rat TRPV1 | Heat Activation | Rat | 21 ± 17 nM | [18] | |
| A-425619 | human TRPV1 | Not Specified | Human | Potent Antagonist | [16] |
| rat TRPV1 | Not Specified | Rat | Potent Antagonist | [16] |
Table 2: In Vivo Efficacy of TRPV1 Antagonists in Neuroinflammation Models
| Antagonist | Model | Species | Administration | Endpoint | Efficacy | Reference |
| Capsazepine | Freund's Complete Adjuvant (FCA)-induced Mechanical Hyperalgesia | Guinea Pig | s.c. (3-30 mg/kg) | Mechanical Hyperalgesia | Up to 44% reversal | [12] |
| Partial Sciatic Nerve Ligation | Guinea Pig | s.c. (1-30 mg/kg) | Mechanical Hyperalgesia | Up to 80% reversal | [12] | |
| AMG9810 | Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Intrathecal (5, 15, 45 µg) | Thermal Hyperalgesia | Significant reduction | [14] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Intrathecal (5, 15, 45 µg) | Mechanical Allodynia | Significant reduction | [14] | |
| A-425619 | Capsaicin-induced Mechanical Hyperalgesia | Rat | p.o. | Mechanical Hyperalgesia | ED50 = 45 µmol/kg | [16] |
| Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain | Rat | p.o. | Inflammatory Pain | ED50 = 40 µmol/kg | [16] |
Signaling Pathways & Experimental Workflows
Signaling Pathway of TRPV1 in Microglial Neuroinflammation
Caption: TRPV1-mediated signaling in microglia leading to neuroinflammation.
Experimental Workflow for Evaluating TRPV1 Antagonists
Caption: In vivo and in vitro workflows for assessing TRPV1 antagonist efficacy.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[3][19]
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
8-12 week old female C57BL/6 mice
-
TRPV1 Antagonist of interest
-
Vehicle control
Procedure:
-
Immunization (Day 0):
-
Prepare the MOG/CFA emulsion by mixing MOG₃₅₋₅₅ peptide with CFA to a final concentration of 1 mg/mL. Emulsify using two syringes connected by a luer lock until a thick, stable emulsion is formed.
-
Lightly anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse (total of 200 µg MOG).[20]
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.[20]
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.
-
-
Treatment:
-
Begin administration of the TRPV1 antagonist or vehicle at the desired dose and route (e.g., daily i.p. injection) starting from a predetermined day post-immunization (e.g., day 7, before symptom onset).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.[2]
-
Score the mice based on a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 21-28), euthanize mice and perfuse with PBS.
-
Collect spinal cords and brains for histological analysis (e.g., Luxol Fast Blue for demyelination, H&E for immune cell infiltration) or molecular analysis.
-
Primary Microglia Culture and Inflammasome Activation
This protocol details the isolation of primary microglia and their use in an in vitro model of NLRP3 inflammasome activation.
Materials:
-
P0-P2 neonatal mouse pups
-
DMEM/F10 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) coated flasks/plates
-
Trypsin, DNase I
-
Lipopolysaccharide (LPS)
-
ATP
-
TRPV1 Antagonist of interest
-
DMSO (vehicle)
Procedure:
-
Microglia Isolation:
-
Isolate brains from P0-P2 neonatal mouse pups.[21]
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with trypsin and DNase I for 15-20 minutes at 37°C.[21]
-
Dissociate the tissue into a single-cell suspension by gentle trituration.
-
Plate the mixed glial cell suspension into PDL-coated T-75 flasks.
-
Culture for 7-10 days, allowing astrocytes to form a confluent monolayer with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker for 2-4 hours at 37°C.[22] The floating cells are primarily microglia.
-
Collect the supernatant, centrifuge, and resuspend the microglial pellet in fresh media.
-
-
Inflammasome Activation Experiment:
-
Seed the purified microglia into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Priming (Signal 1): Prime the microglia with LPS (100 ng/mL) for 3-4 hours.[9]
-
Antagonist Treatment: Pre-incubate the primed cells with the TRPV1 antagonist at various concentrations (or vehicle) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with ATP (2 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatant for LDH and IL-1β analysis, and the cell lysates for Western blotting.
-
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant, serving as an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant from the in vitro experiment
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Sigma-Aldrich)[23][24]
-
96-well plate
Procedure:
-
Prepare controls as per the kit instructions: background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (lysis buffer treated cells).[24]
-
Transfer 50 µL of cell-free supernatant from each experimental well to a new 96-well plate.[24]
-
Add 50 µL of the LDH assay reagent mixture to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.[25]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, correcting for background absorbance.
Western Blot for Caspase-1 and IL-1β
This protocol is for detecting the activated (cleaved) forms of Caspase-1 (p20) and IL-1β (p17) as markers of inflammasome activation.
Materials:
-
Cell lysates from the in vitro experiment
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-Caspase-1 (for pro- and cleaved forms), anti-IL-1β (for pro- and mature forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Conclusion
The protocols and data presented herein provide a framework for investigating the therapeutic potential of TRPV1 antagonists in the context of neuroinflammation. By utilizing both in vivo models like EAE and in vitro systems with primary microglia, researchers can effectively screen and characterize the efficacy of novel compounds. The blockade of the TRPV1-NLRP3 inflammasome axis in microglia represents a targeted approach to mitigating the detrimental effects of neuroinflammation, offering hope for the development of new treatments for diseases like multiple sclerosis and other neurodegenerative conditions.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. redoxis.se [redoxis.se]
- 4. Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases | MDPI [mdpi.com]
- 5. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 modulated NLRP3 inflammasome activation via calcium in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 channel mediates NLRP3 inflammasome-dependent neuroinflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 12. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of TRPV1 in different subtypes of dorsal root ganglion neurons in rat chronic inflammatory nociception induced by complete Freund's adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamopen.com [benthamopen.com]
- 16. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 21. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jneurosci.org [jneurosci.org]
- 27. Inflammasome activation and IL-1β/IL-18 processing are influenced by distinct pathways in microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Visceral Hypersensitivity Using a Novel TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Visceral Hypersensitivity with TRPV1 Antagonism
Visceral hypersensitivity, a key pathophysiological mechanism underlying chronic pain in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), represents a significant unmet medical need.[1][2][3] This condition is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[3][4] The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a critical player in the sensitization of nociceptive pathways and is a promising therapeutic target.[5][6][7]
TRPV1 is predominantly expressed on primary afferent neurons, including those that innervate the gastrointestinal tract.[1][8] It acts as a multimodal sensor, activated by various stimuli including heat, protons (low pH), and endogenous inflammatory mediators.[9][10][11] In inflammatory conditions, the expression and sensitivity of TRPV1 channels are often upregulated, contributing to a state of heightened pain perception.[5][12][13] Consequently, the development of selective TRPV1 antagonists is a focal point for novel analgesic therapies aimed at mitigating visceral pain.[5][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing a representative potent and selective TRPV1 antagonist, herein referred to as "TRPV1 Antagonist 9," for the investigation of visceral hypersensitivity in preclinical models. The methodologies and data presented are synthesized from studies on well-characterized TRPV1 antagonists such as JNJ-17203212 and JYL1421, providing a robust framework for preclinical research and drug development.
Mechanism of Action
TRPV1 antagonists function by competitively or non-competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous ligands.[9][10] This blockade inhibits the influx of cations like calcium and sodium into the neuron, which in turn prevents the depolarization and subsequent transmission of pain signals to the central nervous system.[9][10] By inhibiting TRPV1, "this compound" is expected to reduce the sensitization of visceral afferent nerves, leading to an attenuation of visceral hypersensitivity.
Data Presentation: Efficacy of TRPV1 Antagonists in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of TRPV1 antagonists in rodent models of visceral hypersensitivity.
Table 1: Effect of JNJ-17203212 on Visceral Motor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of Acute Colonic Hypersensitivity
| Treatment Group | Dose (mg/kg, p.o.) | VMR to CRD (Normalized to Control) | % Reduction in Hypersensitivity |
| Vehicle | - | 1.00 | - |
| JNJ-17203212 | 3 | Not statistically significant | - |
| JNJ-17203212 | 10 | Not statistically significant | - |
| JNJ-17203212 | 30 | Significantly reduced vs. Vehicle | Statistically significant |
Data synthesized from studies on JNJ-17203212.[1][14]
Table 2: Effect of JNJ-17203212 on VMR to CRD in a Rat Model of Chronic, Post-Inflammatory Colonic Hypersensitivity
| Treatment Group | Dose (mg/kg, p.o.) | VMR to CRD (Normalized to Control) | % Reduction in Hypersensitivity |
| Vehicle | - | 1.00 | - |
| JNJ-17203212 | 3 | Not statistically significant | - |
| JNJ-17203212 | 10 | Not statistically significant | - |
| JNJ-17203212 | 30 | Significantly reduced vs. Vehicle | Statistically significant |
Data synthesized from studies on JNJ-17203212.[1][14]
Table 3: Effect of JYL1421 on Visceral Hypersensitivity to Mechanical and Chemical Stimuli in a Rat Model of TNBS-Induced Colitis
| Treatment Group | Stimulus | VMR (Normalized to Naive) | % Prevention of Hypersensitivity |
| Vehicle + TNBS | Mechanical (CRD) | Increased | - |
| JYL1421 (10 µmol/kg, i.v.) + TNBS | Mechanical (CRD) | No significant increase | Significant |
| Vehicle + TNBS | Chemical (Capsaicin) | Increased | - |
| JYL1421 (10 µmol/kg, i.v.) + TNBS | Chemical (Capsaicin) | No significant increase | Significant |
Data synthesized from studies on JYL1421.[15]
Experimental Protocols
Protocol 1: Induction of Acute Visceral Hypersensitivity in Rats
Objective: To induce a transient state of visceral hypersensitivity for the evaluation of acute analgesic effects of "this compound".
Materials:
-
Male Wistar rats (200-250 g)
-
"this compound"
-
Vehicle (e.g., 0.5% methylcellulose)
-
Acetic acid solution (1%)
-
Saline solution
-
Catheters for intracolonic administration
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats.
-
Gently insert a catheter into the colon, approximately 8 cm from the anus.
-
Administer 1 mL of 1% acetic acid solution intracolonically. Control animals receive 1 mL of saline.
-
Allow the rats to recover for 6 hours to develop hypersensitivity.
-
Administer "this compound" or vehicle orally (p.o.) at the desired doses.
-
One hour after drug administration, assess visceral sensitivity using the colorectal distension (CRD) procedure described in Protocol 3.
Protocol 2: Induction of Chronic Visceral Hypersensitivity in Rats (Post-Inflammatory Model)
Objective: To establish a model of long-lasting visceral hypersensitivity that mimics chronic conditions like IBS for the evaluation of "this compound".
Materials:
-
Male Wistar rats (200-250 g)
-
"this compound"
-
Vehicle
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol)
-
Saline solution
-
Catheters for intracolonic administration
-
Anesthesia
Procedure:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats.
-
Gently insert a catheter into the colon, approximately 8 cm from the anus.
-
Administer 0.5 mL of TNBS solution intracolonically. Control animals receive saline.
-
Allow the rats to recover for at least 30 days. During this period, the initial inflammation subsides, but visceral hypersensitivity persists.
-
On the day of the experiment, administer "this compound" or vehicle orally.
-
One hour after drug administration, assess visceral sensitivity using the colorectal distension (CRD) procedure described in Protocol 3.
Protocol 3: Assessment of Visceral Sensitivity by Colorectal Distension (CRD)
Objective: To quantify visceral pain perception by measuring the visceral motor response (VMR) to mechanical distension of the colon.
Materials:
-
Rats with induced visceral hypersensitivity
-
Barostat system for colorectal distension
-
Latex balloon catheter (e.g., 4-5 cm)
-
Electromyography (EMG) electrodes
-
EMG recording and analysis software
-
Anesthesia (light sedation, e.g., isoflurane)
Procedure:
-
Lightly anesthetize the rat.
-
Insert the balloon catheter into the colon, with the end of the balloon approximately 1 cm from the anus.
-
Implant EMG electrodes into the external oblique abdominal muscles.
-
Allow the rat to acclimate for at least 30 minutes.
-
Record baseline EMG activity for 10 seconds.
-
Perform phasic colorectal distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for 20 seconds with a 4-minute inter-stimulus interval.
-
Record EMG activity during each distension period.
-
Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
Compare the VMR between treatment groups to assess the effect of "this compound".
Visualizations
Caption: TRPV1 Signaling Pathway in Visceral Pain.
References
- 1. Portico [access.portico.org]
- 2. Visceral hypersensitivity in inflammatory bowel diseases and irritable bowel syndrome: The role of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visceral hypersensitivity and electromechanical dysfunction as therapeutic targets in pediatric functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: a new target for treatment of visceral pain in IBS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 10. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 11. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of TRPV1 and TRPA1 Ion Channels in Inflammatory Bowel Diseases: Potential Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased capsaicin receptor TRPV1-expressing sensory fibres in irritable bowel syndrome and their correlation with abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel TRPV1 receptor antagonist JNJ-17203212 attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of TRPV1 Antagonist 9 in a Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a representative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, referred to herein as "TRPV1 Antagonist 9," in a formalin-induced pain model. This document outlines the underlying signaling pathways, detailed experimental protocols, and presents quantitative data from relevant studies to guide researchers in the evaluation of novel analgesic compounds targeting the TRPV1 receptor.
Introduction to TRPV1 and the Formalin Pain Model
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a critical integrator of noxious stimuli, including heat (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[1][2][3][4] Expressed predominantly in primary sensory neurons, its activation leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain signals.[1][2] The sensitization and upregulation of TRPV1 channels are implicated in various inflammatory and neuropathic pain states, making it a key target for the development of novel analgesics.[4][5][6]
The formalin-induced pain model is a widely utilized preclinical assay for assessing the efficacy of analgesic drugs.[7][8][9] Subcutaneous injection of a dilute formalin solution into a rodent's paw elicits a biphasic pain response.[7][10]
-
Phase 1 (Acute/Neurogenic Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by the direct chemical activation of nociceptors, primarily mediated by TRPA1 and to some extent TRPV1 channels.[8][11]
-
Phase 2 (Inflammatory Phase): Developing approximately 15-20 minutes after injection and lasting for up to an hour, this phase involves a combination of peripheral inflammation and central sensitization, with significant contributions from inflammatory mediators that sensitize channels like TRPV1.[7][10][11]
This model is particularly valuable as it allows for the differentiation between analgesic effects on acute neurogenic pain and persistent inflammatory pain.[8]
Mechanism of Action of TRPV1 Antagonists
TRPV1 antagonists function by binding to the TRPV1 receptor and inhibiting its activation by various stimuli.[1] This blockade can be achieved through competitive or non-competitive mechanisms.[2] By preventing the influx of cations and subsequent neuronal depolarization, these antagonists effectively dampen the transmission of pain signals from the periphery to the central nervous system.[2][6] This mechanism is particularly relevant in the second phase of the formalin test, where inflammatory mediators sensitize TRPV1 channels, lowering their activation threshold.[6][12]
Signaling Pathway of TRPV1 in Nociception
The activation of TRPV1 by noxious stimuli initiates a cascade of intracellular events leading to pain perception. In inflammatory conditions, various mediators such as bradykinin, prostaglandins, and nerve growth factor (NGF) are released.[6][13] These mediators bind to their respective receptors on nociceptive neurons, activating signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[12][13] These kinases then phosphorylate the TRPV1 channel, leading to its sensitization and a lower activation threshold, which contributes to hyperalgesia (an increased response to a painful stimulus).[12] TRPV1 antagonists block this process at a crucial juncture, preventing the channel from opening despite the presence of sensitizing and activating stimuli.
Caption: TRPV1 signaling pathway in nociception and antagonist action.
Experimental Protocols
The following protocol is a generalized procedure for evaluating the efficacy of "this compound" in the mouse formalin-induced pain model.
1. Animals and Housing:
-
Species: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.[10][14]
-
Housing: House animals in groups of 4-5 per cage with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[14]
-
Acclimation: Allow at least one week for acclimation to the housing facility and testing environment before initiating experiments.
2. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for "this compound" (e.g., saline with 5% DMSO and 5% Tween 80).
-
Antagonist Dosing: Prepare various doses of "this compound" based on preliminary studies or literature on similar compounds.
-
Administration: Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time (e.g., 30-60 minutes) before formalin injection.[15]
3. Formalin Injection Procedure:
-
Formalin Solution: Prepare a fresh 2.5% to 5% formalin solution in physiological saline.[8][14]
-
Injection: Briefly restrain the mouse and inject 20-25 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[14][16]
4. Behavioral Observation and Scoring:
-
Observation Chamber: Immediately after injection, place the mouse in a clear observation chamber with a mirror positioned to allow an unobstructed view of the injected paw.
-
Observation Period: Record the animal's behavior for a total of 45-60 minutes.[8][10]
-
Scoring: Quantify the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw. This can be done by a trained observer with a stopwatch.
-
Phases: Analyze the data in two distinct phases:
5. Data Analysis:
-
Quantification: Calculate the total time spent in nociceptive behaviors for each phase.
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the responses in the antagonist-treated groups to the vehicle-treated control group. A p-value of <0.05 is typically considered statistically significant.
Caption: Experimental workflow for the formalin-induced pain model.
Quantitative Data Presentation
The following tables summarize representative data for known TRPV1 antagonists in the formalin pain model. "this compound" is expected to produce similar dose-dependent effects, particularly in Phase 2.
Table 1: Effect of Intrathecal TRPV1 Antagonists on Formalin-Induced Flinching Behavior
| Antagonist | Phase | ID₅₀ (Dose for 50% Inhibition) | Species | Reference |
| Iodo-resiniferatoxin (I-RTX) | Phase 1 | 1.0 µg | Rat | [17] |
| Phase 2 | 3.8 µg | Rat | [17] | |
| Capsazepine | Phase 1 | 420 µg | Rat | [17] |
| Phase 2 | 200 µg | Rat | [17] |
This table illustrates that potent and selective TRPV1 antagonists can inhibit both phases of the formalin test when administered directly to the spinal cord, suggesting involvement of spinal TRPV1 receptors in pain transduction.[17]
Table 2: Effect of Systemic Dual TRPA1/TRPV1 Antagonist (Compound 50) on Formalin-Induced Pain Behavior
| Antagonist | Phase | ED₅₀ (Dose for 50% Efficacy) | Route | Species | Reference |
| Compound 50 | Phase 1 | 85.9 mg/kg | i.p. | Mouse | [15] |
| Phase 2 | 21.6 mg/kg | i.p. | Mouse | [15] |
This data from a dual antagonist shows a more pronounced effect in Phase 2, which is consistent with the primary role of TRPV1 in the inflammatory phase of the formalin test.[15]
Table 3: Effect of Intra-paw TRPV1 Antagonists on Capsaicin-Induced Nociception
| Antagonist | Dose | Inhibition of Licking Response (%) | Species | Reference |
| Capsazepine | 8 µg | 51% (P<0.001) | Mouse | [11] |
| SB-366791 | 8 µg | 37% (P<0.05) | Mouse | [11] |
This table demonstrates the direct inhibitory effect of TRPV1 antagonists on nociception induced by a specific TRPV1 agonist, confirming target engagement in the periphery.[11]
Conclusion
The formalin-induced pain model is a robust and clinically relevant assay for evaluating the analgesic potential of novel compounds like "this compound". The biphasic nature of the test allows for the assessment of a compound's effects on both acute neurogenic and inflammatory pain mechanisms. Given the critical role of TRPV1 in sensitizing nociceptors during the inflammatory phase, a selective TRPV1 antagonist is expected to demonstrate significant, dose-dependent inhibition of pain behaviors, particularly in Phase 2. The protocols and data presented here provide a framework for the preclinical evaluation of TRPV1 antagonists as potential therapeutic agents for pain management.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. nuchemsciences.com [nuchemsciences.com]
- 11. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ThermoTRP Channels in Nociceptors: Taking a Lead from Capsaicin Receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. mdpi.com [mdpi.com]
- 16. Effects of TRPV1 in formalin-induced nociceptive behavior in the orofacial area of rats -Journal of the Korea Academia-Industrial cooperation Society | Korea Science [koreascience.kr]
- 17. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
"TRPV1 antagonist 9" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV1 Antagonist 9. The information provided is intended to address common solubility issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended solvents?
A1: Many small molecule TRPV1 antagonists, like other hydrophobic compounds, exhibit poor water solubility.[1] For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A stock solution in DMSO can be prepared at a concentration of up to 67 mg/mL.[2] For final assay concentrations, the DMSO stock should be serially diluted in your aqueous buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects on your experimental system. If precipitation occurs upon dilution, refer to the troubleshooting guide below.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Use a Surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Poloxamer 188, in the aqueous buffer can help to maintain the solubility of the compound.[3]
-
pH Adjustment: The solubility of some compounds is pH-dependent.[1] Depending on the pKa of this compound, adjusting the pH of your buffer may improve its solubility.
-
Utilize Co-solvents: A co-solvent system, where a water-miscible organic solvent is mixed with the aqueous buffer, can increase the solubility of hydrophobic compounds.[1] Examples include polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol. However, be mindful of the potential effects of co-solvents on your biological system.
Q3: Are there any formulation strategies that can improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, several formulation strategies can enhance the bioavailability of poorly soluble drugs for in vivo administration.[4] These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a molecular level, which can significantly improve the dissolution rate and solubility.[5][6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[4][7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[3][5]
-
Inclusion Complexes: Complexation with cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | The compound has exceeded its solubility limit in DMSO. Moisture may have been absorbed by the DMSO, reducing solubility.[2] | Warm the solution gently (e.g., in a 37°C water bath). Use fresh, anhydrous DMSO to prepare a new stock solution at a slightly lower concentration. |
| Cloudiness or precipitation upon dilution in aqueous buffer | The compound's solubility in the aqueous buffer is low. | Decrease the final concentration of the antagonist. Add a surfactant (e.g., 0.01% Tween 80) to the buffer.[3] Consider using a co-solvent system if compatible with your assay.[1] |
| Inconsistent results in cell-based assays | The compound may be precipitating in the cell culture media over time, leading to variable effective concentrations. | Visually inspect the wells for precipitation under a microscope. Prepare fresh dilutions of the compound immediately before each experiment. Consider using a formulation with improved solubility, such as a cyclodextrin (B1172386) complex.[6] |
| Low bioavailability in animal studies | Poor aqueous solubility is limiting absorption from the gastrointestinal tract. | Reformulate the compound using techniques such as solid dispersions, lipid-based formulations, or nanosuspensions to improve its in vivo solubility and absorption.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh out the appropriate amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer with Surfactant
-
Materials: 10 mM this compound stock solution in DMSO, aqueous assay buffer (e.g., PBS or HBSS), Tween 80.
-
Procedure: a. Prepare the aqueous assay buffer containing 0.01% (v/v) Tween 80. b. Perform serial dilutions of the 10 mM DMSO stock solution into the buffer to achieve the desired final concentrations. c. Ensure the final DMSO concentration remains below 0.1%. d. Vortex each dilution thoroughly.
Quantitative Data Summary
The following table summarizes the reported solubility of a representative trisubstituted pyrimidine (B1678525) TRPV1 antagonist (Compound 26) in different media.[8][9] This data can serve as a reference for formulating this compound.
| Solvent/Medium | Solubility (µg/mL) |
| 0.01 M HCl | ≥200 |
| Phosphate Buffered Saline (PBS) | 6.7 |
| Fasted-State Simulated Intestinal Fluid (SIF) | 150 |
Visualizations
Caption: TRPV1 channel activation and antagonism pathway.
Caption: Workflow for troubleshooting solubility issues.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. selleckchem.com [selleckchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
"TRPV1 antagonist 9" off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TRPV1 antagonist 9. This guide addresses potential off-target effects, primarily hyperthermia, and offers strategies for mitigation, alongside detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 13c) is an orally active and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It effectively blocks the influx of calcium ions through the channel when activated by stimuli such as capsaicin (B1668287) or acid.[1]
Q2: What is the primary "off-target" effect associated with this compound?
A2: The most significant side effect observed with this compound and many other TRPV1 antagonists is hyperthermia, an increase in core body temperature.[1][2][3] It is important to note that this is generally considered an "on-target" effect, meaning it is mediated by the intended target (TRPV1), rather than an off-target interaction with other receptors.[2][4]
Q3: Why does this compound cause hyperthermia?
A3: TRPV1 channels are involved in body temperature regulation.[3][5] The hyperthermia induced by TRPV1 antagonists is thought to result from the blockade of tonically active TRPV1 channels in the abdomen that are activated by protons (low pH).[4][6][7] This blockade disinhibits autonomic cold-defense mechanisms, such as vasoconstriction and thermogenesis in brown adipose tissue, leading to an increase in body temperature.[2][4]
Q4: Are there ways to mitigate the hyperthermic effect of TRPV1 antagonists?
A4: Yes, several strategies are being explored. One promising approach is the development of "mode-selective" antagonists that do not block the proton-induced activation of TRPV1 while still effectively blocking activation by other stimuli like capsaicin and heat.[2][4] It has been observed that antagonists that do not block the proton activation mode of TRPV1 tend to be thermally neutral.[4][6][7] Another strategy that has been investigated is the development of peripherally restricted antagonists to limit central nervous system effects.[8]
Q5: Besides hyperthermia, are there other potential side effects?
A5: A potential consequence of blocking TRPV1 is a reduced ability to perceive noxious heat, which could increase the risk of accidental burns.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high body temperature in animal subjects. | Hyperthermic effect of the TRPV1 antagonist. | - Monitor body temperature closely. - Consider using a lower dose of the antagonist. - Evaluate if a mode-selective antagonist that does not block the proton activation of TRPV1 is available and suitable for your experiment.[4] - For acute studies, co-administration of an anti-pyretic agent like acetaminophen (B1664979) has been shown to alleviate hyperthermia in some cases.[9] |
| Variability in the magnitude of the hyperthermic response. | Inter-subject variability, potentially due to genetic polymorphisms in the TRPV1 gene.[10] | - Increase the number of subjects per group to ensure statistical power. - Record baseline body temperatures for all animals before drug administration to account for individual differences. |
| Compound appears less potent in vivo than in vitro. | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). - Differences in potency against different modes of TRPV1 activation (capsaicin, heat, proton).[2] | - Perform pharmacokinetic studies to determine the plasma concentration of the antagonist. - Characterize the in vitro profile of the antagonist against multiple modes of TRPV1 activation to understand its full pharmacological profile. |
| Lack of analgesic effect in a specific pain model. | - The pain model may not be TRPV1-dependent. - Insufficient central nervous system penetration for pain conditions with a central component.[11] | - Confirm the role of TRPV1 in your specific pain model using a positive control (e.g., a known TRPV1 agonist or a different validated antagonist). - If central analgesia is required, assess the brain-to-plasma ratio of your antagonist. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| Ca2+ Uptake | CHO cells expressing TRPV1 | Capsaicin | 0.6 | [1] |
| Ca2+ Uptake | CHO cells expressing TRPV1 | Acid (low pH) | 0.8 | [1] |
Table 2: In Vivo Effects of Selected TRPV1 Antagonists
| Compound | Species | Effect on Body Temperature | Analgesic Effect | Reference |
| This compound | Rat | Hyperthermia | Blocks capsaicin-induced flinch response | [1] |
| AMG 517 | Human | Marked Hyperthermia | Analgesic | [2][8] |
| AZD1386 | Human | Mild Hyperthermia (0.4°C) | Analgesic | [2] |
| SB-705498 | Human | No thermal effect | - | [2] |
| NEO6860 | Human | Slight decrease in body temperature (0.2°C) | - | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium (Ca2+) Uptake Assay
Objective: To determine the inhibitory potency (IC50) of this compound on capsaicin- and acid-induced Ca2+ influx in TRPV1-expressing cells.
Materials:
-
CHO cells stably expressing human TRPV1
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (various concentrations)
-
Capsaicin solution (agonist)
-
Acidic buffer (e.g., assay buffer with pH adjusted to 5.5)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed TRPV1-expressing CHO cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with assay buffer. Incubate cells with Fluo-4 AM and Pluronic F-127 in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure baseline fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Agonist Addition and Signal Reading: Add either capsaicin or acidic buffer to the wells to stimulate TRPV1. Immediately begin recording fluorescence intensity for several minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Hyperthermia Assessment in Rats
Objective: To evaluate the effect of this compound on the core body temperature of rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Implantable telemetry probes for temperature monitoring or a rectal thermometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the experimental room and handling for several days. If using telemetry, allow for surgical recovery.
-
Baseline Temperature: Record the baseline core body temperature for at least one hour before dosing.
-
Dosing: Administer this compound or vehicle via oral gavage.
-
Temperature Monitoring: Continuously monitor core body temperature using the telemetry system or at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly) using a rectal thermometer for up to 24 hours.
-
Data Analysis: Plot the change in body temperature from baseline over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) or the maximum temperature change (ΔTmax) for statistical comparison.
Visualizations
Caption: Mechanism of TRPV1 antagonist-induced hyperthermia.
Caption: General experimental workflow for evaluating TRPV1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 antagonists: the challenges for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "TRPV1 antagonist 9" Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of "TRPV1 antagonist 9" for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its known IC50 values?
A1: "this compound," also referred to as compound 13c in some literature, is an orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Published data indicates it has potent inhibitory activity, with IC50 values of 0.6 nM against capsaicin-induced calcium uptake and 0.8 nM against acid-induced calcium uptake in CHO cells expressing TRPV1 receptors.[1]
Q2: What is the primary mechanism of action of TRPV1 and how do antagonists like "this compound" work?
A2: TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.[2] It acts as a polymodal sensor for various noxious stimuli, including heat (>43°C), acidic conditions (pH < 6), and chemical ligands like capsaicin (B1668287) (the pungent component of chili peppers) and various endogenous lipids.[2][3][4] Activation of TRPV1 leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates a pain signal.[3] "this compound" blocks the channel, preventing this ion influx and subsequent neuronal signaling.
Q3: What are the common assays used to determine the IC50 of a TRPV1 antagonist?
A3: The most common method for determining the IC50 of TRPV1 antagonists is the calcium flux assay . This cell-based assay utilizes fluorescent calcium indicators, such as Fluo-4 AM or Fura-2 AM, to measure the influx of calcium into cells expressing TRPV1 upon stimulation with an agonist (e.g., capsaicin).[1][4][5] The antagonist's potency is determined by its ability to reduce this calcium signal in a concentration-dependent manner.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility of IC50 values.
Possible Cause 1.1: Compound Solubility and Stability
-
Question: My IC50 values for "this compound" are inconsistent across experiments. Could this be a solubility issue?
-
Answer: Yes, poor aqueous solubility is a common issue for small molecule inhibitors and can lead to inaccurate and variable results. If the compound precipitates in your assay buffer, the effective concentration will be lower and inconsistent. It is crucial to ensure your compound is fully dissolved.
-
Troubleshooting Steps:
-
Assess Kinetic Solubility: Determine the kinetic solubility of "this compound" in your specific assay buffer. A common method involves preparing a high-concentration stock in 100% DMSO and then making serial dilutions in the aqueous buffer. Observe for any precipitation visually or by measuring turbidity.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be cytotoxic, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Fresh Preparations: Prepare fresh dilutions of the antagonist from a DMSO stock for each experiment. Avoid using solutions that have been stored in aqueous buffers for extended periods.
-
-
Possible Cause 1.2: Vehicle Effects
-
Question: I'm observing an effect in my vehicle control wells. What could be the cause?
-
Answer: The vehicle, typically DMSO, can have effects on cells, especially at higher concentrations.
-
Troubleshooting Steps:
-
Determine DMSO Tolerance: Test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1% to 1%).
-
Consistent Vehicle Concentration: Ensure the final concentration of DMSO is consistent across all wells, including the antagonist-treated wells and the positive and negative controls.
-
-
Issue 2: No significant inhibition observed, or a very high IC50 value is obtained.
Possible Cause 2.1: Inappropriate Concentration Range
-
Question: I'm not seeing any inhibition of the TRPV1 signal with "this compound". Am I using the wrong concentrations?
-
Answer: Based on the reported high potency of "this compound" (IC50 in the sub-nanomolar range), it is possible your concentration range is too high and you are on the plateau of the dose-response curve, or too low to elicit a response.
-
Troubleshooting Steps:
-
Wide Concentration Range: For initial experiments, use a wide, logarithmic range of antagonist concentrations (e.g., from 1 pM to 1 µM) to capture the full dose-response curve.
-
Serial Dilutions: Perform careful serial dilutions to ensure accurate final concentrations in your assay plate.
-
-
Possible Cause 2.2: Agonist Concentration
-
Question: Could the concentration of the agonist I'm using affect the IC50 value of the antagonist?
-
Answer: Yes, the IC50 value of a competitive antagonist can be influenced by the concentration of the agonist used. A higher agonist concentration may require a higher concentration of the antagonist to achieve 50% inhibition.
-
Troubleshooting Steps:
-
Use EC50 of Agonist: It is recommended to use the agonist at a concentration that elicits a submaximal but robust response, typically around its EC50 or EC80 value. This provides a sufficient signal window to observe inhibition.
-
Consistent Agonist Concentration: Use the same concentration of the agonist across all experiments to ensure consistency in your IC50 determinations.
-
-
Issue 3: Cell death or cytotoxicity observed at higher antagonist concentrations.
-
Question: My cells appear unhealthy or are detaching at higher concentrations of "this compound." How can I address this?
-
Answer: Cytotoxicity can interfere with the assay and lead to an artificially low signal, which can be misinterpreted as inhibition.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Before conducting your IC50 experiments, perform a separate cytotoxicity assay (e.g., using a resazurin-based method) to determine the concentration range at which "this compound" is toxic to your cells.[5]
-
Limit Maximum Concentration: Ensure that the highest concentration of the antagonist used in your IC50 determination is below the cytotoxic concentration.
-
Reduce Incubation Time: If possible, reduce the incubation time of the cells with the antagonist to minimize potential toxic effects.
-
-
Data Presentation
Table 1: Troubleshooting Summary for IC50 Determination of "this compound"
| Issue | Possible Cause | Recommended Action |
| High variability in IC50 values | Poor compound solubility | Assess kinetic solubility, optimize DMSO concentration (≤0.5%), prepare fresh solutions. |
| Vehicle (DMSO) effects | Determine cell line tolerance to DMSO, maintain consistent final DMSO concentration. | |
| No significant inhibition | Inappropriate antagonist concentration range | Use a wide, logarithmic concentration range (e.g., 1 pM to 1 µM). |
| High agonist concentration | Use agonist at its EC50 or EC80 concentration. | |
| Cell death at high concentrations | Compound cytotoxicity | Perform a cytotoxicity assay to determine the non-toxic concentration range. |
Experimental Protocols
Protocol: IC50 Determination of "this compound" using a Calcium Flux Assay
This protocol provides a general framework. Specific parameters may need to be optimized for your cell line and equipment.
1. Cell Culture and Plating:
-
Culture cells stably expressing human TRPV1 (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
3. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
4. Antagonist Incubation:
-
Gently wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of "this compound" to the respective wells. Include vehicle controls (buffer with DMSO) and no-treatment controls.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes).
5. Agonist Stimulation and Signal Reading:
-
Prepare an agonist solution (e.g., capsaicin) in the assay buffer at a concentration of 2X its final desired concentration (e.g., 2X EC50).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist solution to each well while simultaneously recording the fluorescence signal.
-
Record the fluorescence intensity (e.g., at 485 nm excitation and 525 nm emission for Fluo-4) over time, both before and after agonist addition.
6. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
"TRPV1 antagonist 9" stability in DMSO and buffer solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of "TRPV1 antagonist 9" in DMSO and aqueous buffer solutions. This information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in DMSO and buffer solutions?
Currently, there is no publicly available quantitative data on the stability of "this compound" in either DMSO or specific buffer solutions. The stability of a small molecule can be influenced by its specific chemical structure, as well as storage conditions such as temperature, light exposure, and the presence of water. Therefore, it is crucial to experimentally determine the stability of "this compound" under your specific laboratory conditions.
Q2: How should I prepare and store stock solutions of this compound in DMSO?
For optimal stability, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes in tightly sealed amber vials to minimize exposure to moisture and light. Store these aliquots at -20°C or -80°C for long-term storage.
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for hydrophobic compounds and is often related to exceeding the aqueous solubility limit. Here are some troubleshooting steps:
-
Decrease the final concentration: Your experimental concentration may be too high for the compound's solubility in the final buffer.
-
Optimize DMSO concentration: While minimizing DMSO is ideal for biological assays, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Adjust buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.
Q4: I am observing a loss of activity of this compound in my cell-based assay over time. What could be the cause?
A decrease in compound activity over time can indicate instability in the cell culture medium. Potential causes include:
-
Chemical degradation: The compound may be susceptible to hydrolysis or oxidation in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.
-
Metabolic degradation: The cells themselves may be metabolizing the compound.
-
Adsorption to plasticware: The compound may be binding to the surfaces of your plates or tubes, reducing its effective concentration.
To investigate this, you can perform a stability study of the compound in the cell culture medium without cells present.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | - Degradation of stock solution- Repeated freeze-thaw cycles- Inaccurate pipetting of viscous DMSO | - Prepare fresh stock solutions- Aliquot stock solutions to avoid freeze-thaw cycles- Ensure complete thawing and vortexing before use- Use positive displacement pipettes for accurate handling of DMSO |
| Precipitate forms in stock solution upon storage | - Poor solubility in DMSO at low temperatures- Absorption of water into DMSO | - Warm the solution and vortex thoroughly before use- Store at a higher temperature if stability allows (e.g., 4°C instead of -20°C), after confirming stability at that temperature- Use anhydrous DMSO and handle in a low-humidity environment |
| Loss of compound activity in aqueous buffer | - Hydrolysis- Oxidation- Adsorption to labware | - Assess stability at different pH values- Add antioxidants (with appropriate controls)- Use low-binding plates and tubes- Include a small amount of a non-ionic surfactant like Tween-20 (with controls) |
Summary of General Compound Stability in DMSO
The following table summarizes general findings on the stability of small molecules in DMSO. Note that these are general observations, and the stability of "this compound" must be determined experimentally.
| Condition | Observation |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds.[1] |
| Freeze/Thaw Cycles | For many diverse compounds, no significant loss was observed after multiple freeze-thaw cycles.[1][2] However, it is still best practice to aliquot to minimize this risk. |
| Storage Temperature | Most compounds are stable for extended periods when stored at -20°C or below. A study showed 85% of compounds were stable in DMSO with 10% water for 2 years at 4°C.[1][3] |
| Container Material | No significant difference in compound recovery has been found between glass and polypropylene (B1209903) containers for many small molecules.[1][2] |
Experimental Protocols
Protocol 1: Assessing Stability in DMSO
This protocol outlines a general method to evaluate the stability of "this compound" in DMSO over time.
Objective: To determine the chemical stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot: Distribute the stock solution into multiple small aliquots in amber vials.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 3 months).
-
Sample Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of the compound using a validated HPLC method.
-
The "time 0" sample should be analyzed immediately after preparation to serve as the baseline.
-
-
Data Analysis: Compare the peak area of the parent compound at each time point to the time 0 sample to calculate the percentage of the compound remaining.
Protocol 2: Assessing Stability in Aqueous Buffer
This protocol provides a framework for determining the stability of "this compound" in a specific aqueous buffer.
Objective: To evaluate the chemical stability of this compound in a relevant aqueous buffer (e.g., PBS, cell culture medium) over time.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Test buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator (e.g., 37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Solution: Spike the pre-warmed test buffer with the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.5%) to not affect the compound's stability profile.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C for physiological relevance).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench Reaction: Immediately stop any potential degradation by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile) to each aliquot.
-
Storage: Store the quenched samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific LC-MS/MS method.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile and calculate the half-life (t½) in the buffer.
Visualizations
Caption: TRPV1 channel activation and antagonism.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Maintaining the Integrity of TRPV1 Antagonist 9 in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "TRPV1 antagonist 9," a diarylpentadienamide-based compound. By following these recommendations, users can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). DMSO is a versatile aprotic solvent that minimizes the risk of hydrolysis. For immediate use in aqueous buffers, a fresh dilution from the DMSO stock is advised.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to prevent degradation. The following conditions are recommended:
| Form | Storage Temperature | Container | Additional Precautions |
| Solid Compound | -20°C or lower | Tightly sealed, amber glass vial | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Tightly sealed, amber glass or polypropylene (B1209903) vials | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas (argon or nitrogen) before sealing for long-term storage. |
Q3: Is this compound sensitive to light?
Q4: Can the pH of my experimental buffer affect the stability of the antagonist?
A4: Yes, pH can significantly impact the stability of compounds containing amide bonds. Both acidic and basic conditions can catalyze the hydrolysis of the amide group in this compound.[3][4] It is advisable to maintain the pH of your experimental solutions within a neutral range (pH 6.8-7.4) to minimize the risk of hydrolysis.[5][6]
Q5: How can I sterilize solutions of this compound for cell culture experiments?
A5: Do not use heat-based sterilization methods like autoclaving, as this can cause thermal degradation. The recommended method for sterilizing solutions of this compound is filtration through a sterile 0.22 µm syringe filter.
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that this compound is degrading in your experiments, follow this troubleshooting guide to identify and resolve the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of antagonist activity or inconsistent results. | Degradation of the compound in stock or working solutions. | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a stability study of the antagonist in your experimental buffer at 37°C over your typical experiment duration. Analyze samples at different time points by HPLC to check for the appearance of degradation peaks. |
| Precipitation of the compound in aqueous buffer. | Poor solubility or compound aggregation. | 1. Ensure the final DMSO concentration in your aqueous solution is as low as possible (typically <0.5%) to maintain solubility. 2. Vortex the solution thoroughly after dilution. 3. Consider using a different buffer system or adding a small amount of a non-ionic surfactant like Pluronic F-68, if compatible with your assay. |
| Color change in the stock solution (e.g., yellowing). | Oxidation or photodegradation. | 1. Discard the discolored solution. 2. Prepare fresh stock solution and store it under an inert atmosphere (argon or nitrogen). 3. Strictly adhere to light protection protocols. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile, amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber polypropylene vials to minimize freeze-thaw cycles. For long-term storage, purge the headspace of each vial with argon or nitrogen before sealing and store at -80°C.
Protocol 2: In Vitro Calcium Influx Assay with HEK293 cells expressing TRPV1
This protocol is a general guideline for a common assay where antagonist stability is crucial.
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Prepare serial dilutions of this compound in the assay buffer from a fresh dilution of the DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Incubate the cells with the antagonist dilutions for 15-30 minutes at 37°C, protected from light.
-
Agonist Stimulation and Signal Detection: Add a known concentration of a TRPV1 agonist (e.g., capsaicin) to the wells and immediately measure the change in fluorescence using a plate reader.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of the agonist-induced calcium influx against the antagonist concentration.
Visual Guides
Below are diagrams illustrating key concepts for preventing the degradation of this compound.
Caption: A streamlined workflow for preparing and using this compound.
Caption: Potential chemical degradation pathways for this compound.
By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of their experimental data when working with this compound.
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Side Effects of TRPV1 Antagonists in Animal Models
Disclaimer: The information provided is based on publicly available research on TRPV1 antagonists as a class. The term "TRPV1 antagonist 9" is not specifically identified in the cited literature; therefore, this guide addresses the well-documented, unexpected side effects observed with various TRPV1 antagonists in preclinical animal models.
Troubleshooting Guides
Issue: Unexpected Hyperthermia Observed After Administering a TRPV1 Antagonist
Q1: My animal models are exhibiting a significant increase in core body temperature after administration of a TRPV1 antagonist. Is this a known side effect?
A1: Yes, hyperthermia is a well-documented, on-target side effect of many first-generation TRPV1 antagonists.[1][2][3][4] This effect is often unexpected because genetic knockout of the TRPV1 channel does not result in an altered basal body temperature.[3][4] The hyperthermia induced by TRPV1 antagonists is transient and has been observed in various species, including rats, mice, guinea pigs, and humans.[1][2][5]
Q2: What is the proposed mechanism for this hyperthermic response?
A2: The leading hypothesis is that TRPV1 antagonists block the tonic activation of TRPV1 channels by endogenous, non-thermal stimuli, such as protons (low pH), particularly in the abdominal region.[1][6][7] This tonic activation normally contributes to a state of active heat dissipation. By blocking this signal, antagonists disinhibit cold-defense mechanisms, leading to cutaneous vasoconstriction (reduced heat loss) and non-shivering thermogenesis (increased heat production), which collectively raise the core body temperature.[5][7][8]
Q3: How can I accurately measure and quantify this hyperthermic effect in my experiments?
A3: Consistent and accurate measurement of core body temperature is crucial. Please refer to the detailed experimental protocol for "Assessment of Core Body Temperature Changes in Rodents" provided below. Key considerations include using telemetry probes for continuous monitoring, allowing for proper acclimation of the animals, and maintaining a controlled ambient temperature.
Q4: Are there ways to mitigate or avoid this hyperthermic side effect?
A4: Several strategies have been explored:
-
Dose Reduction: The magnitude of hyperthermia can be dose-dependent.[5]
-
Co-administration of Antipyretics: Agents like acetaminophen (B1664979) have been shown to inhibit the hyperthermic effect.[4][5]
-
Repeated Dosing: Tolerance to the hyperthermic effect can develop with repeated administration of the antagonist.[4]
-
Development of Second-Generation Antagonists: Newer antagonists are being designed to be "mode-selective," for instance, by avoiding the blockade of proton-mediated TRPV1 activation, which is strongly linked to hyperthermia.[2][8][9] Compounds that do not block or even potentiate proton activation of TRPV1 may not cause hyperthermia and some might even induce hypothermia.[1][7][8]
Issue: Paradoxical Pain or Hypersensitivity Detected in Animal Models
Q1: I administered a TRPV1 antagonist expecting to see a reduction in pain behavior, but in some of my models, the mechanical hypersensitivity seems unaffected or even worsened. Why is this happening?
A1: The effects of TRPV1 antagonists on mechanical hypersensitivity in chronic pain models can be variable and sometimes paradoxical.[5][10] While they are generally effective against thermal hyperalgesia, their impact on mechanical allodynia is less consistent and can depend on the specific antagonist, the animal model of pain, the species being studied, and the dosing regimen.[10][11][12]
Q2: What are the potential reasons for this variability in efficacy against mechanical pain?
A2: Several factors may contribute to these conflicting results:
-
Species Differences: The pharmacology of the TRPV1 receptor can differ between species. For example, the antagonist capsazepine (B1668289) was effective at reversing mechanical hyperalgesia in guinea pigs but not in rats or mice in some studies.[12]
-
Pain Model Dependency: The role of TRPV1 can vary between different models of neuropathic and inflammatory pain.
-
Chronic Dosing Effects: The effectiveness of some antagonists has been shown to change with repeated administration. For instance, a low, initially ineffective dose of ABT-102 became effective after 12 days of daily dosing in an osteoarthritis model.[11]
-
Knockout vs. Antagonist Effects: Studies using TRPV1 knockout mice have sometimes yielded different results compared to studies using antagonists, suggesting potential compensatory mechanisms or functional differences between genetic deletion and pharmacological blockade.[11]
Q3: How can I design my experiments to better understand the effects of my TRPV1 antagonist on mechanical hypersensitivity?
A3: To thoroughly investigate the effects on mechanical sensitivity, it is recommended to:
-
Use multiple, well-characterized pain models (e.g., Complete Freund's Adjuvant for inflammatory pain, and Spared Nerve Injury or Chronic Constriction Injury for neuropathic pain).
-
Include different species if feasible, or be aware of the potential for species-specific effects.
-
Evaluate both acute and chronic dosing regimens.
-
Refer to the detailed "Protocol for Measurement of Mechanical Allodynia (von Frey Test)" below for a standardized assessment method.
FAQs
Q1: What are the primary unexpected on-target side effects of TRPV1 antagonists in animal models?
A1: The most significant and widely reported unexpected on-target side effect is the modulation of core body temperature. Most first-generation antagonists cause hyperthermia.[1][2][3] A smaller subset of antagonists that potentiate proton-induced TRPV1 activation can cause hypothermia.[7][8] Additionally, impaired sensation of noxious heat is an expected, but potentially problematic, on-target effect.[4]
Q2: Can the analgesic effects of TRPV1 antagonists be separated from their thermoregulatory side effects?
A2: This is a major goal in the development of second-generation TRPV1 antagonists. The prevailing hypothesis is that by creating antagonists that selectively block TRPV1 activation by certain stimuli (like capsaicin (B1668287) or heat) but not others (like protons), it may be possible to retain analgesic properties while eliminating the hyperthermic side effect.[2][9]
Q3: Are there notable species differences in the side effect profiles of TRPV1 antagonists?
A3: Yes, species differences have been observed. For example, the antagonist capsazepine showed efficacy against mechanical hyperalgesia in guinea pigs but not in rats and mice in specific pain models.[12] While hyperthermia is observed across multiple species, the magnitude and duration can vary.
Quantitative Data Summary
Table 1: Hyperthermic Effects of Selected TRPV1 Antagonists in Rats
| Antagonist | Dose and Route | Animal Model | Maximum Temperature Change (°C) |
| AMG0347 | 50 µg/kg, i.v. | Wistar Rats | ~0.7 |
| AMG 517 | 50 µg/kg, i.v. | Wistar Rats | ~1.0 |
| AMG8163 | 50 µg/kg, i.v. | Wistar Rats | ~0.8 |
Data extracted from figures and text in the cited literature.[6]
Table 2: Effects of TRPV1 Antagonists on Mechanical Hypersensitivity
| Antagonist | Animal Model (Species) | Dose and Route | Observed Effect on Mechanical Hypersensitivity |
| Capsazepine | FCA-induced inflammation (Guinea Pig) | 3-30 mg/kg, s.c. | Up to 44% reversal |
| Capsazepine | Partial Sciatic Nerve Ligation (Guinea Pig) | 1-30 mg/kg, s.c. | Up to 80% reversal |
| Capsazepine | FCA-induced inflammation (Rat, Mouse) | Up to 100 mg/kg, s.c. | No effect |
| A-425619 | L5/L6 SNL (Rat) | i.p. (dose not specified) | 36% reversal |
| BCTC | Partial Sciatic Nerve Ligation (Rat) | Not specified | ~50% attenuation |
Data compiled from multiple studies.[10][12]
Experimental Protocols
Protocol: Assessment of Core Body Temperature Changes in Rodents
-
Animal Preparation:
-
Surgically implant a telemetry probe (e.g., TA11TA-F10, Data Sciences International) into the abdominal cavity of the animal (rat or mouse) under appropriate anesthesia.
-
Allow for a post-operative recovery period of at least one week.
-
House animals individually in a controlled environment with a set ambient temperature (e.g., 24°C or 30°C for thermoneutrality) and a standard light-dark cycle.
-
-
Acclimation:
-
Acclimate the animals to the experimental room and testing cages for at least 24 hours before the experiment begins to minimize stress-induced temperature fluctuations.
-
-
Data Acquisition:
-
Use a telemetry receiver system to continuously record the core body temperature and locomotor activity of each animal.
-
Collect baseline data for at least 1-2 hours prior to any treatment administration to establish a stable baseline temperature for each animal.
-
-
Treatment Administration:
-
Administer the TRPV1 antagonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, oral gavage).
-
Ensure the volume and vehicle are consistent across all treatment groups.
-
-
Post-Treatment Monitoring:
-
Continue to record core body temperature and activity for several hours (e.g., 4-6 hours) post-administration to capture the full time-course of any thermoregulatory effects.
-
-
Data Analysis:
-
Calculate the change in body temperature (ΔT) from the pre-injection baseline for each animal at various time points.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the temperature changes between the antagonist-treated and vehicle-treated groups over time.
-
Protocol: Measurement of Mechanical Allodynia (von Frey Test)
-
Animal Acclimation:
-
Place animals in individual transparent plastic chambers on an elevated mesh floor.
-
Allow the animals to acclimate to the testing environment for at least 30-60 minutes before testing begins, until exploratory behavior ceases.
-
-
Stimulation:
-
Use a set of calibrated von Frey filaments (e.g., Stoelting Co.) with logarithmically incremental stiffness.
-
Apply the filaments perpendicularly to the plantar surface of the hind paw (in the area relevant to the pain model) with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
-
Response Assessment:
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Begin testing with a mid-range filament (e.g., 2.0 g).
-
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, use the next weaker filament.
-
If there is no response, use the next stronger filament.
-
Continue this pattern until the first change in response is observed, which marks the first of a series of 6 measurements after the initial crossing event.
-
The 50% paw withdrawal threshold (in grams) is then calculated from the pattern of positive and negative responses using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the response pattern, and δ is the mean difference in log units between filaments.
-
-
Data Analysis:
-
Perform the test before (baseline) and at various time points after drug administration.
-
Compare the withdrawal thresholds between treatment groups and their respective baselines using appropriate statistical methods (e.g., two-way ANOVA). A significant decrease in withdrawal threshold indicates mechanical allodynia, while a reversal of this decrease by a drug indicates analgesic efficacy.
-
Visualizations
Caption: Proposed pathway for TRPV1 antagonist-induced hyperthermia.
Caption: Experimental workflow for assessing thermoregulatory side effects.
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 10. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 12. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Experimental Results with TRPV1 Antagonist 9
Welcome to the technical support center for "TRPV1 antagonist 9" (Compound 13c). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key properties?
"this compound" (also referred to as compound 13c) is a potent, orally active, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons (acidity), and chemical irritants like capsaicin.[2][3]
Summary of "this compound" Properties:
| Property | Value | Reference |
| CAS Number | 939040-79-6 | MedChemExpress |
| Molecular Formula | C₂₂H₁₉F₃N₆O | MedChemExpress |
| Molecular Weight | 472.42 g/mol | MedChemExpress |
| Mechanism of Action | Selective TRPV1 Antagonist | [1] |
| In Vitro Potency (CHO cells) | IC₅₀ = 0.6 nM (Capsaicin-induced Ca²⁺ uptake) IC₅₀ = 0.8 nM (Acid-induced Ca²⁺ uptake) | [1] |
| In Vivo Activity | Blocks capsaicin-induced flinch response in rats; Known to cause hyperthermia. | [1] |
Troubleshooting In Vitro Experiment Variability
Q2: My in vitro results with "this compound" are inconsistent. What are the common causes of variability?
Variability in in vitro experiments with TRPV1 antagonists can arise from several factors. Here are some of the most common issues and how to address them:
Potential Causes and Troubleshooting Steps:
| Issue | Potential Cause | Troubleshooting Recommendation |
| Poor Compound Solubility | "this compound" may have limited aqueous solubility. Precipitation of the compound can lead to lower effective concentrations and inconsistent results. | - Prepare fresh stock solutions in an appropriate organic solvent like DMSO before diluting in aqueous buffer. - Visually inspect solutions for any signs of precipitation. - Determine the optimal final concentration of the organic solvent in your assay buffer that does not affect cell viability or TRPV1 activity. - Consider using a solubility-enhancing agent if necessary, after validating its compatibility with the assay. |
| Compound Instability | The antagonist may degrade over time, especially when diluted in aqueous solutions or exposed to light. | - Prepare fresh dilutions of the antagonist for each experiment. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell Line and Receptor Expression Variability | The expression level of TRPV1 can vary between cell passages and different cell lines. This can significantly impact the response to both agonists and antagonists. | - Use a stable cell line with consistent TRPV1 expression. Regularly verify expression levels via methods like Western blot or qPCR. - Use cells within a specific passage number range for all experiments. - Ensure consistent cell seeding density and culture conditions. |
| Assay Conditions | Variations in agonist concentration, incubation times, and temperature can lead to inconsistent results. | - Use a consistent concentration of the TRPV1 agonist (e.g., capsaicin) that elicits a submaximal response to allow for the detection of antagonist effects. - Optimize and standardize incubation times for both the antagonist and agonist. - Maintain a constant temperature throughout the assay, as TRPV1 is a thermosensitive channel. |
| Off-Target Effects | At higher concentrations, some TRPV1 antagonists may exhibit off-target effects on other ion channels or receptors, leading to confounding results. | - Determine the dose-response curve for "this compound" and use the lowest effective concentration to minimize potential off-target effects. - If off-target effects are suspected, test the antagonist on a parental cell line that does not express TRPV1. |
Troubleshooting In Vivo Experiment Variability
Q3: I am observing significant variability in my in vivo studies with "this compound", particularly regarding its analgesic effects and hyperthermia. What should I consider?
In vivo experiments introduce additional layers of complexity. Here are key factors to consider for improving the reproducibility of your studies:
Potential Causes and Troubleshooting Steps for In Vivo Studies:
| Issue | Potential Cause | Troubleshooting Recommendation |
| Pharmacokinetics and Bioavailability | "this compound" is orally active, but its absorption, distribution, metabolism, and excretion (ADME) profile can vary between animals and with different formulations. | - Ensure a consistent and appropriate vehicle for oral administration. The formulation can significantly impact bioavailability. - Conduct pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) and dose-response relationship in your animal model. - Administer the antagonist at a consistent time relative to the experimental endpoint based on its Tmax. |
| Hyperthermia as an On-Target Side Effect | A well-documented on-target effect of many TRPV1 antagonists is an increase in core body temperature (hyperthermia).[4][5] This physiological response can influence behavioral readouts. | - Monitor the core body temperature of the animals throughout the experiment using telemetry or rectal probes. - Be aware that the hyperthermic effect may be transient.[5] - Consider the potential impact of hyperthermia on the specific behavioral model being used. |
| Species-Specific Differences | The potency and efficacy of TRPV1 antagonists can differ between species due to variations in the TRPV1 receptor. | - Be cautious when extrapolating results from one animal model to another or to humans. - If possible, confirm the in vitro potency of "this compound" on the TRPV1 ortholog of the species being used in vivo. |
| Route of Administration and Local vs. Systemic Effects | The method of administration (e.g., oral, intravenous, intrathecal) will determine the systemic exposure and the potential for central versus peripheral effects. | - Choose the route of administration that is most relevant to the research question. - Be aware that central and peripheral TRPV1 receptors may mediate different physiological effects. |
| Animal Stress and Acclimatization | Stress can influence pain perception and thermoregulation, leading to variability in experimental results. | - Ensure all animals are properly acclimatized to the experimental environment and handling procedures. - Minimize environmental stressors such as noise and excessive light. |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This protocol provides a general framework for assessing the antagonist activity of "this compound" on capsaicin-induced calcium influx in a recombinant cell line (e.g., HEK293 or CHO) stably expressing TRPV1.
Materials:
-
HEK293 or CHO cells stably expressing rat or human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Capsaicin (TRPV1 agonist)
-
"this compound"
-
384-well black, clear-bottom microplates
-
Fluorescent Plate Reader (e.g., FLIPR Tetra®)
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer at concentrations 4-fold higher than the final desired concentrations. Also, prepare the capsaicin solution at a concentration 4-fold higher than the final desired EC₈₀ concentration.
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the diluted "this compound" solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Influx: Place the cell plate and the capsaicin plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the capsaicin solution to all wells, and continue to record the fluorescence signal over time (typically 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The antagonist effect is calculated as the percentage of inhibition of the capsaicin-induced response. Determine the IC₅₀ value of "this compound" by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Assessment of Hyperthermia in Rats
This protocol outlines a method to measure the effect of "this compound" on the core body temperature of rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
"this compound"
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Rectal probe or telemetry system for measuring core body temperature
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment. Acclimatize the animals to the handling and temperature measurement procedures for several days.
-
Baseline Temperature Measurement: On the day of the experiment, measure the baseline core body temperature of each rat at several time points before drug administration to ensure a stable baseline.
-
Drug Administration: Prepare the desired dose of "this compound" in the vehicle. Administer the antagonist or vehicle to the rats via oral gavage.
-
Post-Dosing Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after administration.
-
Data Analysis: For each animal, calculate the change in body temperature from its baseline at each time point. Compare the temperature changes between the antagonist-treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 channel activation by various stimuli and its inhibition by "this compound".
Experimental Workflow for "this compound" Evaluation
Caption: A typical experimental workflow for the evaluation of a novel TRPV1 antagonist.
References
Technical Support Center: Mitigation of TRPV1 Antagonist-Induced Hyperthermia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperthermia as a side effect during experiments with TRPV1 antagonists, with a focus on "TRPV1 antagonist 9" as a representative compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: Unexpectedly High or Prolonged Hyperthermia
Question: We administered "this compound" to our rodent model and observed a core body temperature increase significantly higher and longer than expected. What are the potential causes and how can we troubleshoot this?
Answer:
An unexpectedly severe hyperthermic response can be attributed to several factors. Follow these steps to identify the cause:
1. Verify On-Target Effect:
-
Rationale: The hyperthermia induced by TRPV1 antagonists is typically an on-target effect.[1] This means it results from the intended blockade of the TRPV1 channel.
-
Experimental Step: To confirm this, you can use TRPV1 knockout mice. If "this compound" does not induce hyperthermia in these mice, the effect is on-target.[2]
-
Expected Outcome: Absence of a hyperthermic response in knockout mice confirms the on-target action of your antagonist.
2. Check for Proper Dosing and Administration:
-
Rationale: An error in dose calculation or administration can lead to an exaggerated pharmacological response.
-
Action: Double-check your calculations for dose, concentration of the dosing solution, and the volume administered. Ensure the route of administration (e.g., intraperitoneal, oral, intravenous) is correct and was performed accurately.
3. Assess Animal Health and Environmental Conditions:
-
Rationale: The physiological state of the animals and their environment can influence thermoregulation.
-
Action:
-
Ensure animals are healthy and free from any underlying infections or stress, which can affect baseline body temperature.
-
Monitor and control the ambient temperature of the housing and experimental rooms. The hyperthermic response can be influenced by the surrounding temperature.[1]
-
4. Consider Pharmacokinetic Properties:
-
Rationale: The concentration of the antagonist at the target site is a key determinant of the magnitude and duration of the hyperthermic effect.
-
Action: If possible, perform pharmacokinetic analysis to determine the plasma and tissue concentrations of "this compound." This can help correlate the drug exposure with the observed thermoregulatory effects.
Issue 2: Differentiating On-Target vs. Off-Target Hyperthermia
Question: How can we be certain that the hyperthermia we are observing is a direct result of TRPV1 antagonism and not due to off-target effects of our compound?
Answer:
Distinguishing between on-target and off-target effects is crucial for the validation of your compound. Here is a systematic approach:
1. Utilize TRPV1 Knockout Models:
-
Protocol: Administer "this compound" to both wild-type and TRPV1 knockout mice at the same dose and under the same experimental conditions.
-
Interpretation:
-
On-target: Hyperthermia is observed in wild-type mice but is absent in TRPV1 knockout mice.[2]
-
Off-target: A hyperthermic response is still present in TRPV1 knockout mice, suggesting your compound may be acting on other targets that influence body temperature.
-
2. Employ a Structurally Unrelated TRPV1 Antagonist:
-
Protocol: Administer a well-characterized, structurally different TRPV1 antagonist that is known to cause hyperthermia (e.g., AMG517).
-
Interpretation: If both your compound and the reference compound induce a similar hyperthermic response that is absent in TRPV1 knockout mice, it strengthens the evidence for an on-target effect.
3. In Vitro Target Profiling:
-
Protocol: Screen "this compound" against a panel of other receptors and ion channels known to be involved in thermoregulation.
-
Interpretation: The absence of significant activity at other relevant targets supports the specificity of your compound for TRPV1.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TRPV1 antagonist-induced hyperthermia?
A1: The hyperthermia is an on-target effect resulting from the blockade of tonically active TRPV1 channels.[1] These channels, particularly in the abdomen, are believed to be continuously activated by non-thermal stimuli like protons (low pH).[3][4] This tonic activation normally suppresses cold-defense mechanisms. When a TRPV1 antagonist blocks this activity, it leads to a disinhibition of these cold-defense pathways, resulting in physiological responses that increase body temperature, such as tail-skin vasoconstriction and activation of non-shivering thermogenesis in brown adipose tissue.[1]
Q2: Are there strategies to mitigate this hyperthermia while preserving the analgesic effects?
A2: Yes, several strategies are being explored:
-
Mode-Selective Antagonism: The hyperthermic effect is strongly linked to the blockade of the proton activation mode of TRPV1.[4] Developing antagonists that selectively block the capsaicin (B1668287) and heat activation modes while sparing the proton mode may reduce or eliminate the hyperthermic side effect.[3] The mode-selective blocker NEO6860, for instance, does not increase body temperature.[5][6]
-
Tachyphylaxis (Desensitization): Repeated administration of some TRPV1 antagonists has been shown to attenuate the hyperthermic response over time, a phenomenon known as tachyphylaxis.[7] This suggests that the thermoregulatory system may adapt to the continuous blockade of TRPV1.
-
Co-administration with Antipyretics: Co-administration of antipyretic agents like acetaminophen (B1664979) has been shown to suppress the hyperthermia caused by TRPV1 blockade in preclinical models.[7] NSAIDs may also attenuate hyperalgesia induced by TRP channel activation, suggesting a potential for combination therapy.[8]
Q3: Does the chemical structure of the TRPV1 antagonist influence the hyperthermic effect?
Q4: What is the role of abdominal sensory nerves in this process?
A4: The hyperthermic response is triggered by the antagonist's action on TRPV1 channels located on sensory nerves in the abdomen.[9] Desensitization of these specific nerves using agents like resiniferatoxin (B1680534) (RTX) can abolish the hyperthermic effect of TRPV1 antagonists.[1]
Data Presentation
Table 1: Hyperthermic Effects of Representative TRPV1 Antagonists in Rodents
| Antagonist | Species | Dose | Route | Maximum Temperature Increase (°C) |
| AMG517 | Rat | 100 µg/kg | i.v. | ~1.0 |
| AMG517 | Mouse | 256 nmol/kg | i.p. | 0.7 ± 0.3 |
| AMG0347 | Rat | 50 µg/kg | i.v. | ~1.2 |
| AMG0347 | Mouse | 500 µg/kg | i.p. | ~1.5 |
| ABT-102 | Human | N/A | Oral | Yes (qualitative) |
| AZD1386 | Human | N/A | Oral | Yes (qualitative) |
| NEO6860 | Human | N/A | Oral | No |
Note: Data compiled from multiple sources.[1][2][5][6] N/A: Specific quantitative data not available in the provided search results.
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Rodents
-
Animal Preparation: Allow animals to acclimate to the experimental room for at least 1 hour before the start of the experiment.
-
Temperature Measurement:
-
Method 1: Rectal Probe: Gently restrain the animal and insert a lubricated, flexible rectal probe to a consistent depth (e.g., 2 cm for a mouse). Record the temperature once the reading stabilizes.[10]
-
Method 2: Telemetry: For continuous monitoring, surgically implant a telemetry probe into the abdominal cavity. This allows for the recording of core body temperature in conscious, freely moving animals, reducing stress-induced temperature fluctuations.[2][11]
-
-
Baseline Measurement: Record the baseline body temperature for each animal before administering the TRPV1 antagonist or vehicle.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle via the desired route (e.g., i.p., p.o., i.v.).
-
Post-Dosing Measurement: Record body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 4-6 hours) to capture the peak hyperthermic effect and its subsequent decline.
Protocol 2: Localized Abdominal Desensitization with Resiniferatoxin (RTX)
-
Objective: To desensitize abdominal TRPV1-expressing sensory nerves to confirm their role in the antagonist-induced hyperthermia.[1]
-
RTX Preparation: Prepare a stock solution of RTX. On the day of the experiment, dilute the stock solution to the final desired concentration in a vehicle such as a mixture of 10% Tween-80 and 10% ethanol (B145695) in saline.[12]
-
Administration: Administer a low dose of RTX (e.g., 20 µg/kg) via intraperitoneal (i.p.) injection to the animals.[1] A control group should receive the vehicle alone.
-
Desensitization Period: Allow a period of at least 7 days for the desensitization to take effect before challenging with the TRPV1 antagonist.[13]
-
Confirmation of Desensitization (Optional): The effectiveness of the desensitization can be confirmed by observing a reduced response to a subsequent i.p. injection of a TRPV1 agonist like capsaicin.
-
Challenge with TRPV1 Antagonist: Administer "this compound" to both the RTX-pretreated and vehicle-pretreated groups and monitor their core body temperature as described in Protocol 1. The hyperthermic response should be significantly attenuated or absent in the RTX-pretreated group.[1]
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation
-
Objective: To identify the brain regions activated following the administration of a TRPV1 antagonist, which can provide insights into the central pathways involved in the hyperthermic response.
-
Animal Treatment: Administer the TRPV1 antagonist or vehicle to the animals.
-
Tissue Collection: At the time of peak hyperthermic response (e.g., 90-120 minutes post-administration), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).[14]
-
Brain Extraction and Sectioning: Carefully extract the brains and post-fix them in 4% PFA. Subsequently, transfer the brains to a cryoprotectant solution before sectioning on a cryostat.[14]
-
Immunohistochemistry:
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Block non-specific binding sites using a blocking solution (e.g., PBS with Triton X-100 and normal serum).[15]
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.[14][15]
-
Wash the sections and incubate with a biotinylated secondary antibody.[15]
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) and visualize with a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), or use a fluorescently labeled secondary antibody for fluorescent microscopy.[14][15][16]
-
-
Analysis: Mount the sections on slides, coverslip, and visualize under a microscope. Quantify the number of c-Fos-positive cells in specific brain regions of interest, such as the raphe nuclei and the lateral parabrachial nucleus, which are implicated in thermoregulation.
Mandatory Visualizations
Caption: Signaling pathway of TRPV1 antagonist-induced hyperthermia.
Caption: Workflow for verifying on-target hyperthermia.
Caption: Logical troubleshooting workflow for unexpected hyperthermia.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. NSAIDs attenuate hyperalgesia induced by TRP channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preservation of Acute pain and Efferent Functions Following Intrathecal Resiniferatoxin-Induced Analgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. forum.painresearcher.net [forum.painresearcher.net]
- 13. researchgate.net [researchgate.net]
- 14. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing CNS Penetration of TRPV1 Antagonist 9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the central nervous system (CNS) penetration of "TRPV1 Antagonist 9."
I. Frequently Asked Questions (FAQs)
Q1: Why is improving the CNS penetration of this compound important?
A1: Transient Receptor Potential Vanilloid 1 (TRPV1) channels are not only present in the peripheral nervous system but are also widely distributed in the central nervous system (CNS), including regions involved in pain modulation, neuroinflammation, and synaptic plasticity.[1][2][3] Effective antagonism of these central TRPV1 receptors may offer broader therapeutic benefits for various neurological and psychiatric conditions.[3] Studies have shown that TRPV1 antagonists with better CNS penetration exhibit more potent and broad-spectrum analgesic effects, particularly in pain states mediated by central sensitization.[1][4][5][6] Therefore, enhancing the ability of "this compound" to cross the blood-brain barrier (BBB) is crucial for maximizing its therapeutic potential.
Q2: What are the main obstacles limiting the CNS penetration of this compound?
A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[7][8] Key factors that can limit the CNS penetration of a small molecule like "this compound" include:
-
Efflux by Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the antagonist out of the brain endothelial cells and back into the bloodstream.[2][9]
-
Physicochemical Properties: Properties such as high molecular weight, a large number of hydrogen bond donors, and high polar surface area can hinder passive diffusion across the lipid membranes of the BBB.
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of the free, unbound drug available to cross the BBB.[1]
Q3: What general strategies can be employed to improve the CNS penetration of a small molecule like this compound?
A3: Several medicinal chemistry and drug delivery strategies can be explored:[7][9]
-
Structural Modification:
-
Reduce Polar Surface Area (PSA): Generally, a PSA of less than 90 Ų is considered favorable for BBB penetration.
-
Decrease Hydrogen Bond Donors (HBD): Lowering the number of HBDs can improve permeability.
-
Increase Lipophilicity (logP): A moderate increase in lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to other issues like increased metabolic clearance and non-specific binding.
-
Masking Polar Groups: Introducing lipophilic moieties to mask polar functional groups can improve passive diffusion.
-
-
Prodrug Approach: A lipophilic, inactive prodrug can be designed to cross the BBB and then be converted to the active "this compound" within the CNS.
-
Nanoparticle-based Delivery: Encapsulating the antagonist in nanoparticles can facilitate its transport across the BBB.
-
Receptor-Mediated Transcytosis: Conjugating the antagonist to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., transferrin receptor) can promote its transport into the brain.
II. Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments to enhance the CNS penetration of "this compound."
| Issue | Possible Causes | Troubleshooting Steps |
| Low in vitro permeability (Papp) in cell-based BBB models (e.g., Caco-2, MDCK-MDR1). | 1. The compound has unfavorable physicochemical properties (high polarity, large size). 2. The compound is a substrate for efflux transporters (e.g., P-gp). | 1. Review the physicochemical properties of "this compound" (see Table 1 for examples). Consider structural modifications to improve lipophilicity and reduce polar surface area. 2. Perform a bi-directional transport assay to determine the efflux ratio (ER). An ER greater than 2 suggests active efflux.[2] If efflux is confirmed, consider co-administration with a P-gp inhibitor in your in vitro experiments to confirm this mechanism. Structural modifications to reduce recognition by efflux transporters may be necessary. |
| High efflux ratio (ER) in in vitro assays. | The compound is a strong substrate for efflux transporters like P-gp. | 1. Confirm the specific transporter involved using cell lines overexpressing individual transporters (e.g., MDCK-MDR1 for P-gp). 2. Explore medicinal chemistry strategies to design analogs that are not substrates for these transporters. This could involve altering the charge, shape, or hydrogen bonding pattern of the molecule. 3. Consider a prodrug strategy to mask the recognition motifs for the efflux transporter. |
| Good in vitro permeability but low in vivo brain concentrations. | 1. High plasma protein binding reduces the free fraction of the drug available for BBB transport. 2. Rapid metabolism in the periphery or at the BBB. 3. Differences between the in vitro model and the in vivo BBB. | 1. Determine the plasma protein binding of your compound. If it's very high, consider structural modifications to reduce it. 2. Conduct metabolic stability assays using liver microsomes or S9 fractions to assess metabolic clearance. 3. The in vivo environment is more complex. Consider more sophisticated in vitro models (e.g., co-culture with astrocytes and pericytes) or proceed with in vivo studies to get a more accurate picture.[8] |
| Inconsistent results between different in vitro BBB models. | Different cell lines have varying expression levels of tight junction proteins and efflux transporters. | 1. Characterize the expression of key transporters in the cell lines you are using. 2. Use a panel of well-characterized CNS-penetrant and non-penetrant drugs as controls to benchmark your models. 3. Consider using primary cells or induced pluripotent stem cell (iPSC)-derived brain endothelial cells for a more physiologically relevant model.[3] |
III. Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties
To illustrate the impact of molecular properties on CNS penetration, the following tables present data for two well-characterized TRPV1 antagonists: A-784168 (good CNS penetration) and A-795614 (poor CNS penetration).[1][5] These can serve as a benchmark for your experiments with "this compound."
Table 1: Physicochemical and In Vitro Properties of Example TRPV1 Antagonists
| Property | A-784168 | A-795614 | "this compound" |
| Molecular Weight ( g/mol ) | 479.4 | 417.5 | Enter your data |
| logP | Data not available | Data not available | Enter your data |
| Polar Surface Area (Ų) | Data not available | Data not available | Enter your data |
| Hydrogen Bond Donors | Data not available | Data not available | Enter your data |
| TRPV1 IC₅₀ (nM) | 25 | Similar to A-784168[1] | Enter your data |
| Plasma Protein Binding (%) | 93.5 ± 0.9[1] | 94.1 ± 0.5[1] | Enter your data |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | A-784168 | A-795614 | "this compound" |
| Oral Bioavailability (%) | 33[1] | 21[1] | Enter your data |
| Volume of Distribution (Vd) (L/kg) | 12.4[1] | 0.64[1] | Enter your data |
| Brain Concentration (ng/g) at 30 µmol/kg p.o. | 1093 ± 203[1] | 38 ± 7 (at 10 µmol/kg p.o.)[1] | Enter your data |
| Plasma Concentration (ng/mL) at 30 µmol/kg p.o. | 745 ± 175[1] | 4520 ± 740 (at 10 µmol/kg p.o.)[1] | Enter your data |
| Brain-to-Plasma Ratio | 1.5[1] | 0.008[1] | Enter your data |
IV. Experimental Protocols
In Vitro BBB Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.[4][10][11][12]
Methodology:
-
Preparation of the Artificial Membrane:
-
Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.
-
Sonicate the mixture to ensure complete dissolution.
-
Carefully pipette 5 µL of the lecithin/dodecane mixture into each well of a 96-well donor plate with a PVDF membrane, avoiding contact with the membrane.
-
-
Preparation of Solutions:
-
Dissolve "this compound" in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[12]
-
Prepare control compounds with known high and low permeability.
-
-
Assay Procedure:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the test and control compound solutions to the donor plate wells.
-
Place the donor plate onto the acceptor plate, ensuring contact between the membrane and the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
-
Sample Analysis and Data Calculation:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the brain and plasma concentrations of "this compound" following oral administration in rats.[13][14][15]
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (250-300 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For studies requiring serial blood sampling, cannulate the jugular vein of the animals under anesthesia and allow for a recovery period of at least 48 hours.
-
-
Drug Administration:
-
Formulate "this compound" in a suitable vehicle for oral gavage.
-
Administer a single dose of the compound to the rats.
-
-
Sample Collection:
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from the jugular vein cannula or via tail vein puncture. Collect the blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Brain Tissue Collection: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain. Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
-
Sample Analysis:
-
Analyze the plasma and brain homogenate samples for the concentration of "this compound" using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t½) for both plasma and brain.
-
Determine the brain-to-plasma concentration ratio at different time points and the overall brain-to-plasma AUC ratio.
-
V. Visualization of Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The following diagram illustrates the key signaling pathways activated upon TRPV1 receptor stimulation. Understanding these pathways can provide insights into the downstream effects of TRPV1 antagonism in the CNS.
Caption: Simplified TRPV1 signaling cascade in a neuron.
Experimental Workflow for Assessing CNS Penetration
This workflow outlines the logical progression of experiments to evaluate and improve the CNS penetration of "this compound."
Caption: Workflow for improving CNS penetration of a drug candidate.
References
- 1. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 5. TRPV1 receptors in the CNS play a key role in broad-spectrum analgesia of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. enamine.net [enamine.net]
- 11. Methods of Parallel Artificial Membrane Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. suven.com [suven.com]
- 14. currentseparations.com [currentseparations.com]
- 15. researchgate.net [researchgate.net]
Addressing poor solubility of "TRPV1 antagonist 9" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of TRPV1 Antagonist 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound (also referred to as compound 13c) is an orally active and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel is a key player in pain perception and neurogenic inflammation, making its antagonists promising candidates for analgesic drugs.[3][4] Like many small molecule drug candidates, particularly those targeting ion channels, this compound exhibits poor solubility in aqueous solutions. This low solubility can lead to challenges in formulation, reduced bioavailability, and inconsistent results in in-vitro and in-vivo experiments.[5][6]
Q2: What are the common signs of poor solubility of this compound during experiments?
A2: Researchers may encounter several indicators of poor solubility, including:
-
Precipitation: The compound may precipitate out of solution upon addition to aqueous buffers or cell culture media.
-
Cloudiness or turbidity: The solution may appear cloudy or hazy, even at low concentrations.
-
Low or inconsistent bioactivity: Poor solubility can lead to a lower effective concentration of the antagonist at the target receptor, resulting in reduced or variable inhibitory activity.
-
Difficulty in preparing stock solutions: It may be challenging to dissolve the compound in common laboratory solvents at desired concentrations.
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[6][7][8][9][10][11][12] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[12][13][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its wettability and dissolution.[7][11]
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or emulsions can improve its solubility and absorption.[8][14]
-
-
Chemical Modifications:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[6][13]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[6][11][14]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[8][12]
-
Troubleshooting Guide
Issue: My this compound is precipitating in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | Decrease the final concentration of the antagonist in the working solution. | The compound remains in solution. |
| Inappropriate solvent for stock solution | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol (B145695) before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. | The compound dissolves in the stock solution and remains in solution upon dilution. |
| pH of the buffer | If the antagonist has ionizable groups, adjust the pH of the buffer to a range where the compound is more soluble. | Increased solubility and no precipitation. |
| Temperature | Gently warm the solution. Note that temperature effects on solubility can be compound-specific and may not always be effective. | The compound may dissolve at a higher temperature. Ensure the compound is stable at that temperature. |
| Buffer composition | The salt concentration or other components of the buffer may be affecting solubility. Try a different buffer system. | The compound is more soluble in the alternative buffer. |
Quantitative Data Summary
Table 1: Aqueous Solubility of Selected Trisubstituted Pyrimidine TRPV1 Antagonists [3][15]
| Compound | Solubility in 0.01 N HCl (µg/mL) | Solubility in PBS (µg/mL) | Solubility in Fasted-State SIF (µg/mL) |
| 1 (AMG 517) | < 1 | < 1 | < 1 |
| 18 | 16 | ≤ 1.07 | 39 |
| 26 | ≥ 200 | 6.7 | 150 |
PBS: Phosphate Buffered Saline; SIF: Simulated Intestinal Fluid
This table clearly demonstrates that structural modifications can dramatically improve the aqueous solubility of TRPV1 antagonists.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent
-
Prepare a Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of the stock solution in DMSO.
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, HBSS).
-
Final Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation. The final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize effects on most biological systems, but this should be optimized for your specific assay.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness.
Protocol 2: Solubility Enhancement using Surfactants
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Poloxamer 188.[6][14]
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the selected surfactant at a concentration above its critical micelle concentration (CMC). The optimal concentration of the surfactant should be determined experimentally.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Working Solution: Slowly add the stock solution to the surfactant-containing buffer while stirring to form a micellar solution.
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 1-2 hours) to ensure the drug is fully incorporated into the micelles.
-
Filtration (Optional): To remove any undissolved particles, the solution can be filtered through a 0.22 µm filter.
Visualizations
Caption: Simplified TRPV1 signaling pathway showing activation, downstream events, and point of inhibition by this compound.
Caption: Decision workflow for selecting a method to improve the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of TRPV1 Antagonist 9 and Capsazepine
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the novel compound, TRPV1 antagonist 9, and the first-generation TRPV1 antagonist, capsazepine (B1668289). This analysis is supported by experimental data to facilitate informed decisions in the pursuit of novel analgesics and therapies targeting the TRPV1 receptor.
The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and the pungent compound from chili peppers, capsaicin (B1668287). Its role in pain signaling pathways has made it a prime target for the development of novel analgesics. This guide compares the efficacy of a newer investigational compound, this compound, with the archetypal competitive antagonist, capsazepine.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and capsazepine based on available preclinical data.
| Parameter | This compound (compound 13c) | Capsazepine |
| IC50 (Capsaicin-induced Ca2+ influx) | 0.6 nM (in CHO cells expressing TRPV1)[1][2][3][4][5] | 651.9 nM (in cultured rat trigeminal ganglion cells)[6] 20.95 µM (in capsaicin-stimulated human odontoblast-like cells) |
| IC50 (Acid-induced Ca2+ influx) | 0.8 nM (in CHO cells expressing TRPV1)[1][2][7][3][4][5] | Data not available |
| In Vivo Efficacy | Reduced movement-related and spontaneous pain behaviors in mice. Effectively blocks capsaicin-induced flinch response in rats[1][2][7][3][4][5]. | Antihyperalgesic activity in some animal models of chronic inflammatory and neuropathic pain, but with notable species differences. Can prevent capsaicin-induced antinociception. |
| Reported Side Effects | Induces hyperthermia in rats[1][2][7][3][4][5]. | Low metabolic stability and poor pharmacokinetic properties[1]. Non-selective, with effects on other receptors[1]. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation.
In Vitro Calcium Influx Assay for this compound
The inhibitory potency of this compound was determined using a calcium influx assay in Chinese Hamster Ovary (CHO) cells stably expressing the TRPV1 receptor. The protocol is as follows:
-
Cell Culture: CHO cells expressing the TRPV1 receptor are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with either capsaicin or an acidic solution (to induce proton-mediated channel activation) to trigger TRPV1 channel opening and subsequent calcium influx.
-
Calcium Measurement: Intracellular calcium concentration is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM). The change in fluorescence intensity is proportional to the amount of calcium influx.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response, is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vitro Calcium Influx Assay for Capsazepine
The IC50 for capsazepine in cultured trigeminal ganglion cells was determined as follows:
-
Primary Cell Culture: Trigeminal ganglion neurons are isolated from rats and cultured.
-
Calcium Imaging: Cultured neurons are loaded with a calcium-sensitive dye.
-
Antagonist Application: Various concentrations of capsazepine are applied to the cultured neurons.
-
Agonist Challenge: The neurons are subsequently challenged with capsaicin to activate TRPV1 channels.
-
Analysis: The intracellular calcium levels are monitored via fluorescence microscopy, and the IC50 is calculated based on the inhibition of the capsaicin-induced calcium increase[6].
For the study on human odontoblast-like cells, a similar protocol involving Fluo-4 AM was used to measure changes in intracellular calcium upon stimulation with capsaicin in the presence of varying concentrations of capsazepine.
In Vivo Capsaicin-Induced Flinching Model
This model assesses the ability of a TRPV1 antagonist to block the acute pain response induced by a TRPV1 agonist.
-
Animal Model: Rats are used for this study.
-
Antagonist Administration: this compound is administered orally.
-
Capsaicin Challenge: After a predetermined time for drug absorption, a dilute solution of capsaicin is injected into the paw of the rat.
-
Behavioral Observation: The number of flinching or licking behaviors of the injected paw is observed and counted for a specific period.
-
Efficacy Determination: A reduction in the flinching response compared to vehicle-treated animals indicates analgesic efficacy of the antagonist[1][2][7][3][4][5].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: TRPV1 channel activation and inhibition pathway.
Caption: Workflow for in vitro calcium influx assay.
Discussion
The data clearly indicates that This compound is significantly more potent than capsazepine in vitro, with IC50 values in the low nanomolar range compared to the high nanomolar to micromolar range for capsazepine[1][2][7][3][4][5][6]. This suggests that this compound has a much higher affinity for the TRPV1 receptor.
While both compounds have demonstrated efficacy in preclinical pain models, the utility of capsazepine has been limited by its poor pharmacokinetic properties and lack of selectivity[1]. Newer antagonists like this compound, while also showing side effects such as hyperthermia (a known on-target effect of TRPV1 antagonism), represent a significant advancement in potency and oral bioavailability.
The species-dependent efficacy of capsazepine highlights the importance of careful preclinical model selection in the development of TRPV1 antagonists. The consistent in vivo activity of this compound in rodent models suggests a more predictable translational profile, although further studies are required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. α-Pinene Influence on Pulpal Pain-Induced Learning and Memory Impairment in Rats Via Modulation of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Selective TRPV1 Antagonists: Profiling "TRPV1 Antagonist 9" Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "TRPV1 antagonist 9" with other prominent selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The data presented herein is curated from publicly available scientific literature and product specifications to facilitate an objective evaluation of their performance based on experimental data.
Introduction to TRPV1 and its Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[1] Its activation leads to the sensation of pain, making it a key therapeutic target for the development of novel analgesics.[2] Selective TRPV1 antagonists block the activation of this channel, thereby offering a promising avenue for the treatment of various pain conditions.[2][3] This guide focuses on the pharmacological profile of "this compound" in comparison to other well-characterized selective TRPV1 antagonists.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo pharmacological properties of "this compound" and other selected TRPV1 antagonists. The data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency of Selective TRPV1 Antagonists
| Antagonist | Agonist | Species | Assay | IC50 (nM) | Reference |
| This compound | Capsaicin | Not Specified | Ca2+ uptake in CHO cells | 0.6 | MedChemExpress |
| This compound | Acid (pH not specified) | Not Specified | Ca2+ uptake in CHO cells | 0.8 | MedChemExpress |
| BCTC | Capsaicin | Rat | Not Specified | 35 | [1] |
| BCTC | Acid (pH 5.0) | Rat | Not Specified | 6.0 | [1] |
| Capsazepine | Capsaicin | Rat | CGRP release | 37.0 | [1] |
| AMG-517 | Not Specified | Human | Not Specified | Not Specified | [4] |
| ABT-102 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| SB-705498 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| JNJ-17203212 | Not Specified | Not Specified | Not Specified | Not Specified | N/A |
Note: IC50 values are highly dependent on the specific assay conditions. Direct comparison between values from different sources should be made with caution.
Table 2: In Vivo Effects of Selective TRPV1 Antagonists
| Antagonist | Animal Model | Effect | Key Findings | Reference |
| This compound | Rat | Capsaicin-induced flinch response | Blocks flinching behavior | MedChemExpress |
| This compound | Rat | Body Temperature | Causes hyperthermia | MedChemExpress |
| BCTC | Rat | Inflammatory Pain | Reduces hyperalgesia | [5] |
| Capsazepine | Rat | Capsaicin-induced pain | Reduces pain behaviors | [6] |
| AMG-517 | Human | Body Temperature | Elevation in body temperature | [4] |
| ABT-102 | Human | Body Temperature | Elevation in body temperature | [4] |
Experimental Protocols
In Vitro: Calcium Influx Assay in CHO Cells
This protocol outlines a general procedure for assessing the inhibitory activity of TRPV1 antagonists on capsaicin-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the TRPV1 channel.
Materials:
-
CHO cells stably expressing TRPV1
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418) for selection
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
Test antagonists (e.g., "this compound")
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture CHO-TRPV1 cells in appropriate medium supplemented with FBS and G418. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with HBSS. Add varying concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity upon capsaicin addition reflects the influx of calcium. Calculate the percentage inhibition of the capsaicin response by the antagonist at each concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
In Vivo: Capsaicin-Induced Flinching Test in Rats
This protocol describes a common method to evaluate the analgesic efficacy of TRPV1 antagonists in a model of acute chemical pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Capsaicin solution (e.g., 0.1% in saline with 5% ethanol (B145695) and 5% Tween 80)
-
Test antagonist (e.g., "this compound") formulated in a suitable vehicle
-
Observation chambers with a transparent floor
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the rats to the experimental environment and observation chambers for at least 30 minutes before testing.
-
Antagonist Administration: Administer the test antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before capsaicin injection.
-
Capsaicin Injection: Inject a small volume (e.g., 20 µL) of the capsaicin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the capsaicin injection, place the rat back into the observation chamber and record the number of flinches (rapid shaking or lifting of the injected paw) for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Compare the number of flinches in the antagonist-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the flinching response.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of TRPV1 activation and its inhibition by selective antagonists.
Caption: Experimental workflow for the in vitro calcium influx assay to determine antagonist potency.
Conclusion
"this compound" demonstrates high potency in inhibiting capsaicin- and acid-induced TRPV1 activation in vitro. Its in vivo efficacy in a capsaicin-induced pain model further supports its potential as an analgesic agent. However, the observed hyperthermic effect is a common characteristic of many systemic TRPV1 antagonists and a key consideration in their therapeutic development.[4] This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool compound for their specific research needs. Further head-to-head studies under standardized conditions are warranted for a more definitive comparative assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent progress in the development of selective TRPV1 antagonists for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of TRPV1 Antagonist 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "TRPV1 antagonist 9" (also known as compound 13c) with other key TRPV1 antagonists for validating in vivo target engagement. We present available quantitative data, detailed experimental protocols for key assays, and visual aids to understand the underlying signaling pathways and experimental workflows.
Introduction to TRPV1 and its Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a polymodal detector of noxious stimuli, including heat, capsaicin (B1668287) (the pungent component of chili peppers), and acidic conditions.[1] Its activation on sensory neurons plays a crucial role in pain signaling and body temperature regulation. Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[2][3]
"this compound" is an orally active antagonist of the TRPV1 channel.[1] In vitro studies have shown that it potently blocks Ca2+ uptake in cells expressing TRPV1 receptors induced by both capsaicin and acid.[1] In vivo, it has been demonstrated to block the flinch response induced by capsaicin and to cause hyperthermia in rats, confirming its engagement with the TRPV1 target.[1] This guide will compare these effects with those of other well-characterized TRPV1 antagonists.
Comparative In Vivo Efficacy
Validating the in vivo target engagement of a TRPV1 antagonist involves assessing its ability to block responses to TRPV1 agonists (like capsaicin) and to modulate thermal sensitivity. Below is a compilation of available data from rodent models for "this compound" and other notable antagonists.
Note: The following data is compiled from multiple studies. Direct head-to-head comparisons in the same study were not available for "this compound" against all listed alternatives. Therefore, these tables should be interpreted as a collation of available data rather than a direct comparative analysis under identical experimental conditions.
Table 1: Efficacy in Capsaicin-Induced Pain Models
| Compound | Species | Model | Route of Administration | Efficacy | Source(s) |
| This compound (compound 13c) | Rat | Capsaicin-induced flinch response | Oral | Blocks response (qualitative) | [1] |
| A-425619 | Rat | Capsaicin-induced mechanical hyperalgesia | Oral | ED50 = 45 µmol/kg | [4] |
| AMG-517 | Rat | Capsaicin-induced flinch response | Oral | Dose-dependent decrease in flinches | [5] |
| SB-366791 | Rat | Capsaicin-induced wiping movements | Intraperitoneal | Significant inhibition at 500 µg/kg | [6] |
Table 2: Efficacy in Thermal Hyperalgesia Models
| Compound | Species | Model | Route of Administration | Efficacy | Source(s) |
| A-425619 | Rat | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Oral | ED50 = 40 µmol/kg | [4] |
| JNJ-17203212 | Rat | Acetic acid-induced colonic hypersensitivity | Oral | Significant reduction at 30 mg/kg | [7][8] |
| SB-705498 | Rat | Resiniferatoxin (RTX)-induced thermal hyperalgesia | Oral | Minimum effective dose = 1 mg/kg | [9] |
| BCTC | Rat | RTX-induced thermal hyperalgesia | Oral | Minimum effective dose = 1 mg/kg | [9] |
| AMG-9810 | Rat | RTX-induced thermal hyperalgesia | Oral | Minimum effective dose = 1 mg/kg | [9] |
Table 3: Effect on Body Temperature
| Compound | Species | Effect | Route of Administration | Dosage | Source(s) |
| This compound (compound 13c) | Rat | Hyperthermia | Not specified | Not specified | [1] |
| AMG-517 | Rat | Hyperthermia | Oral | 10 mg/kg | [10] |
| A-425619 | Rat | Hypothermia | Not specified | Not specified | [11] |
| JYL-1421 | Rat | Hypothermia | Intraperitoneal | 111 mg/kg | [12] |
| AMG-0347 | Rat | Hyperthermia | Intravenous | 50 µg/kg | [12] |
| SB-366791 | Rat | Inhibition of capsaicin-induced hypothermia | Intraperitoneal | 500 µg/kg | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and procedures involved in validating TRPV1 antagonist target engagement, the following diagrams have been generated using Graphviz.
Caption: TRPV1 Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for In Vivo Target Engagement.
Detailed Experimental Protocols
Capsaicin-Induced Flinching/Licking Model
This model directly assesses the ability of an antagonist to block the action of the TRPV1 agonist, capsaicin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 1.6 µg in 10 µL of saline)
-
This compound (and other comparators) formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Antagonist Administration: Administer "this compound," a comparator antagonist, or vehicle at the desired dose and route. For oral administration, a typical pre-treatment time is 60 minutes.
-
Capsaicin Challenge: Inject capsaicin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after capsaicin injection, place the rat back into the observation chamber and record the number of flinches and the cumulative time spent licking the injected paw for a defined period (e.g., 5-15 minutes).
-
Data Analysis: Compare the number of flinches and licking time between the antagonist-treated groups and the vehicle-treated group. Calculate the percentage of inhibition.
Hot Plate Test for Thermal Hyperalgesia
This test measures the response latency to a thermal stimulus and is used to assess the analgesic properties of the antagonist.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate apparatus with adjustable temperature (e.g., set to 52 ± 0.5°C)
-
Plexiglass cylinder to confine the animal on the hot plate
-
Timer
-
This compound (and other comparators) formulated for administration
-
Vehicle control
Procedure:
-
Baseline Latency: Place each rat on the hot plate and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Antagonist Administration: Administer "this compound," a comparator, or vehicle.
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. Calculate the maximum possible effect (%MPE) if applicable.
Body Temperature Measurement
A common on-target effect of TRPV1 antagonists is an alteration in core body temperature, typically hyperthermia. Monitoring this change is a key indicator of target engagement.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Rectal thermometer or telemetry system for continuous monitoring
-
This compound (and other comparators) formulated for administration
-
Vehicle control
Procedure:
-
Baseline Temperature: Measure the baseline core body temperature of each rat.
-
Antagonist Administration: Administer "this compound," a comparator, or vehicle.
-
Temperature Monitoring: Measure the body temperature at regular intervals (e.g., every 30 minutes) for a period of several hours (e.g., 4-6 hours) after administration.
-
Data Analysis: Plot the change in body temperature from baseline over time for each treatment group. Compare the peak change in temperature and the area under the curve between the groups.
Conclusion
The available data indicates that "this compound" engages the TRPV1 target in vivo, as evidenced by its ability to block capsaicin-induced nociceptive behaviors and induce hyperthermia. While direct comparative quantitative data with other antagonists is limited, the provided information and protocols offer a solid framework for researchers to design and execute studies to further characterize the in vivo profile of "this compound" and objectively compare its performance against alternative compounds. The use of standardized models such as the capsaicin-induced flinching test, the hot plate test, and body temperature monitoring will be crucial in generating the necessary data for a comprehensive evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. A novel TRPV1 receptor antagonist JNJ-17203212 attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
A Comparative Analysis of TRPV1 Antagonists: "TRPV1 Antagonist 9" and A-784168
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent TRPV1 antagonists: "TRPV1 antagonist 9" (also referred to as compound 13c) and A-784168. The transient receptor potential vanilloid 1 (TRPV1) is a critical ion channel involved in pain signaling and has been a key target for the development of novel analgesics.[1][2] This document aims to furnish researchers with a comprehensive overview of the available preclinical data, enabling informed decisions in drug discovery and development projects.
Quantitative Data Summary
The following tables summarize the key in vitro potency and pharmacokinetic parameters for "this compound" and A-784168 based on available preclinical data.
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | Capsaicin-induced Ca2+ uptake | CHO cells | 0.6 | [3] |
| Acid-induced Ca2+ uptake | CHO cells | 0.8 | [3] | |
| A-784168 | Capsaicin-induced Ca2+ flux | Human TRPV1 in 1321N1 cells | 25 | |
| Capsaicin-induced currents | Rat DRG neurons | 10 | [4] | |
| Acid-induced TRPV1 activation | HEK293 cells | 14 | [4] | |
| NADA-induced TRPV1 activation | HEK293 cells | 33.7 | [4] | |
| Anandamide-induced TRPV1 activation | HEK293 cells | 35.1 | [4] |
Table 1: In Vitro Potency of this compound and A-784168
| Compound | Parameter | Species | Value | Reference |
| A-784168 | CNS Penetration | Rat | Good | [5] |
| Oral Bioavailability | Rat | 33% | [6] | |
| Plasma Protein Binding | Rat | 93.5 ± 0.9% | [6] | |
| Volume of Distribution (Vβ) | Rat | 12.4 L/kg | [6] | |
| This compound | Oral Activity | Rat | Orally active | [3] |
| Pharmacokinetic Data | - | Not reported | - |
Table 2: Pharmacokinetic Properties of this compound and A-784168
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Assay: Capsaicin-Induced Calcium Influx
This assay is fundamental for determining the potency of TRPV1 antagonists.
Objective: To measure the ability of a compound to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPV1 receptor.
Materials:
-
TRPV1-expressing cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Selection antibiotic (e.g., G418)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Capsaicin (B1668287) stock solution (in DMSO)
-
Test compound stock solutions (in DMSO)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Culture: Culture TRPV1-expressing cells in appropriate medium supplemented with FBS, antibiotics, and a selection antibiotic to maintain receptor expression.
-
Cell Plating: Seed the cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C.
-
Compound Incubation: After dye loading, wash the cells with HBSS. Add serial dilutions of the test compound (e.g., "this compound" or A-784168) or vehicle (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Capsaicin Challenge: Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading. Add a solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes after the addition of capsaicin.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Assay: Capsaicin-Induced Paw Withdrawal
This model assesses the acute antinociceptive effects of TRPV1 antagonists.[7]
Objective: To evaluate the ability of a compound to block the pain-related behaviors induced by intraplantar injection of capsaicin in rodents.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
Capsaicin solution (e.g., 0.1% in 10% ethanol, 10% Tween 80, and 80% saline)
-
Test compound formulation (e.g., in a vehicle like 5% DMSO, 5% Tween 80, and 90% saline for oral administration)
-
Plexiglas observation chambers with a wire mesh floor
-
Syringes and needles for injection
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound ("this compound" or A-784168) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the capsaicin challenge.
-
Capsaicin Injection: At the designated time post-compound administration, inject a small volume (e.g., 10 µL) of capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the capsaicin injection, observe the animal's behavior for a set period (e.g., 5 minutes). Record the total time spent licking, flinching, or lifting the injected paw.
-
Data Analysis: Compare the duration of nocifensive behaviors in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of the pain response.
In Vivo Assay: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This model is used to evaluate the efficacy of compounds in a model of inflammatory pain.[8][9]
Objective: To determine if a compound can reverse the heightened sensitivity to heat (thermal hyperalgesia) that develops following inflammation induced by CFA.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Test compound formulation
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Plexiglas enclosures on a glass surface
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each rat before any treatment. Place the rat in the enclosure on the glass surface and allow it to acclimate. Apply the radiant heat source to the plantar surface of the hind paw and record the time it takes for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
CFA Induction: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw to induce inflammation.
-
Hyperalgesia Development: Allow 24-48 hours for the inflammation and thermal hyperalgesia to develop.
-
Post-CFA Measurement and Compound Administration: Measure the paw withdrawal latency again to confirm the development of thermal hyperalgesia (a significant decrease in latency). Administer the test compound ("this compound" or A-784168) or vehicle.
-
Post-Compound Measurement: Measure the paw withdrawal latency at various time points after compound administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Compare the paw withdrawal latencies in the compound-treated groups to the vehicle-treated group at each time point. An increase in withdrawal latency indicates a reversal of thermal hyperalgesia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating TRPV1 antagonists.
Caption: TRPV1 signaling pathway activation by various stimuli and inhibition by antagonists.
Caption: A typical preclinical workflow for the evaluation of novel TRPV1 antagonists.
Conclusion
Both "this compound" and A-784168 are potent antagonists of the TRPV1 receptor. Based on the available in vitro data, "this compound" appears to be more potent than A-784168 in inhibiting both capsaicin- and acid-induced TRPV1 activation. However, a significant data gap exists for the pharmacokinetic properties of "this compound," making a direct comparison of their in vivo potential challenging. A-784168 has demonstrated good oral bioavailability and CNS penetration in rats, which are desirable characteristics for a centrally acting analgesic.[5][6]
The choice between these antagonists for further research and development would depend on the specific therapeutic goal. The higher in vitro potency of "this compound" is promising, but its pharmacokinetic profile needs to be established to assess its potential for in vivo efficacy. A-784168, with its well-characterized profile, serves as a strong benchmark compound. Further head-to-head in vivo studies are warranted to definitively compare the analgesic efficacy and therapeutic window of these two compounds. This guide provides the foundational data and methodologies to aid in the design of such future studies.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Prolonged maintenance of capsaicin-induced hyperalgesia by brief daily vibration stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 4. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
The Efficacy of TRPV1 Antagonists in Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, with a specific focus on their performance in TRPV1 knockout mouse models. The inclusion of data from knockout mice is crucial for confirming the on-target effects of these antagonists and understanding the specific role of the TRPV1 channel in different physiological and pathological processes.
Unveiling On-Target Effects: The Role of TRPV1 Knockout Mice
TRPV1 knockout mice, which lack the gene for the TRPV1 channel, are an invaluable tool in pharmacological studies. By comparing the response to a TRPV1 antagonist in wild-type mice with the lack of response in knockout mice, researchers can definitively attribute the antagonist's effects to its interaction with the TRPV1 channel. Studies have consistently shown that while TRPV1 antagonists can significantly alter pain perception and body temperature in normal mice, these effects are absent in their knockout counterparts.[1][2][3][4] This highlights the specificity of these compounds for the TRPV1 target.
Comparative Efficacy of TRPV1 Antagonists
The following tables summarize the quantitative data on the efficacy of several well-characterized TRPV1 antagonists in various mouse models. The data emphasizes the differential effects observed in wild-type versus TRPV1 knockout mice.
Analgesic Efficacy in Pain Models
| Antagonist | Pain Model | Species (Strain) | Key Finding in Wild-Type Mice | Key Finding in TRPV1 Knockout Mice |
| A-425619 | Neuropathic Pain (Spared Nerve Ligation) | Mouse | Completely attenuated thermal hyperalgesia.[1] | Not explicitly tested in this model, but knockout mice show reduced thermal hypersensitivity in other inflammatory models.[1] |
| Capsazepine | Capsaicin-induced Nociception | Mouse | Showed concentration-dependent antinociceptive activity, reducing the duration of licking response.[5] | Not explicitly tested in this study, but knockout mice have a reduced nociceptive response to capsaicin (B1668287).[5] |
| SB-366791 | Capsaicin-induced Nociception | Mouse | Demonstrated concentration-dependent antinociceptive activity, reducing the duration of licking response.[5] | Not explicitly tested in this study, but knockout mice have a reduced nociceptive response to capsaicin.[5] |
| BCTC | Neuropathic Pain | Not specified in retrieved results | Widely studied in models of chronic pain.[1] | Not explicitly detailed in the search results for direct comparison in the same study. |
Effects on Body Temperature
A notable on-target side effect of many TRPV1 antagonists is the alteration of core body temperature.[3]
| Antagonist | Species (Strain) | Effect in Wild-Type Mice | Effect in TRPV1 Knockout Mice |
| A-1165901 | Mouse | Caused a pronounced drop in body temperature (>2°C).[2] | Had no effect on body temperature.[2] |
| AMG7905 | Mouse | Caused a pronounced drop in body temperature (>2°C).[2] | Had no effect on body temperature.[2] |
| AMG-0347 / AMG-517 | Mouse | Induced hyperthermia.[3] | Did not induce hyperthermia, indicating the effect is TRPV1-dependent.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of TRPV1 antagonists.
Capsaicin-Induced Nociception Test
This test is a standard method for evaluating the acute antinociceptive effects of TRPV1 antagonists.
-
Animals: Male mice are typically used.
-
Acclimatization: Animals are habituated to the experimental setup.
-
Antagonist Administration: The TRPV1 antagonist or vehicle is administered, often via intraplantar injection into the hind paw.
-
Capsaicin Challenge: After a predetermined time, a solution of capsaicin is injected into the same paw.
-
Behavioral Observation: The duration of licking and biting of the injected paw is recorded as a measure of nociceptive response. A reduction in this duration in antagonist-treated animals compared to vehicle-treated animals indicates an antinociceptive effect.[5]
Models of Inflammatory and Neuropathic Pain
To assess the efficacy of TRPV1 antagonists in chronic pain states, various models are employed.
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA):
-
CFA is injected into the hind paw, inducing inflammation and thermal hyperalgesia.
-
The TRPV1 antagonist is administered.
-
Thermal sensitivity is assessed using methods like the Hargreaves test (plantar test), which measures the latency of paw withdrawal from a radiant heat source. An increase in withdrawal latency indicates analgesia.
-
-
Neuropathic Pain (e.g., Spared Nerve Ligation - SNL):
-
A surgical procedure is performed to create a partial nerve injury, leading to mechanical and thermal hypersensitivity.
-
The TRPV1 antagonist is administered.
-
Mechanical sensitivity can be measured using von Frey filaments, which are applied to the paw to determine the withdrawal threshold. An increase in the threshold indicates a reduction in mechanical allodynia. Thermal sensitivity is assessed as described above.[1]
-
Core Body Temperature Measurement
-
Telemetry: A common and accurate method involves the surgical implantation of a small telemetry probe into the abdominal cavity of the mice. This allows for continuous and stress-free monitoring of core body temperature.
-
Rectal Probe: Alternatively, a rectal probe can be used for periodic measurements.
-
Data Collection: Body temperature is recorded before and after the administration of the TRPV1 antagonist to determine its effect.[2]
Visualizing the Mechanisms
TRPV1 Signaling Pathway
The TRPV1 channel is a non-selective cation channel that can be activated by a variety of stimuli, including capsaicin, heat, and protons.[6][7] Its activation leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the propagation of a pain signal.[6] Several intracellular signaling pathways, involving kinases such as PKA and PKC, can modulate the activity of the TRPV1 channel.[6][7]
TRPV1 Signaling Pathway
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a TRPV1 antagonist using both wild-type and knockout mouse models.
Efficacy Testing Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of TRPV1 Antagonist 9 and First-Generation TRPV1 Antagonists
In the landscape of pain therapeutics, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been a focal point for drug discovery. This has led to the development of numerous antagonists, from early first-generation compounds to newer investigational molecules like "TRPV1 antagonist 9" (also known as compound 13c). This guide provides a comparative overview of this compound against prominent first-generation TRPV1 antagonists, namely AMG-517, BCTC, and capsazepine, based on available preclinical data.
First-generation TRPV1 antagonists are characterized by their "polymodal" inhibition, effectively blocking the channel's activation by capsaicin (B1668287), heat, and protons (acidic conditions). However, a significant clinical challenge with these early antagonists has been the on-target side effect of hyperthermia, an increase in core body temperature.[1][2]
In Vitro Potency and Selectivity
A direct head-to-head comparison of "this compound" with first-generation antagonists in the same experimental settings is not available in the public domain. However, data from different sources can provide a preliminary assessment of their potency.
"this compound" has been shown to be a potent blocker of capsaicin- and acid-induced calcium influx in Chinese Hamster Ovary (CHO) cells expressing the TRPV1 receptor. Available data indicates IC50 values of 0.6 nM for capsaicin-induced and 0.8 nM for acid-induced Ca2+ uptake.
For the first-generation antagonists, a wealth of data exists, though values can vary depending on the specific assay conditions.
| Compound | Target Activation | IC50 (nM) | Species | Cell Line/Assay System |
| This compound | Capsaicin | 0.6 | N/A | CHO cells expressing TRPV1 |
| Acid (Protons) | 0.8 | N/A | CHO cells expressing TRPV1 | |
| AMG-517 | Capsaicin | 0.76 | Human | CHO cells expressing hTRPV1 |
| Acid (Protons) | 0.62 | Human | CHO cells expressing hTRPV1 | |
| Heat | 1.3 | Human | CHO cells expressing hTRPV1 | |
| BCTC | Capsaicin | 35 | Rat | Rat TRPV1 |
| Acid (Protons) | 6.0 | Rat | Rat TRPV1 | |
| Capsazepine | Capsaicin | ~500-1000 | Rat | Cultured trigeminal ganglion |
| Acid (Protons) | Ineffective | Rat | Rat TRPV1 |
Note: The data presented in this table is compiled from various sources and may not be directly comparable due to differences in experimental protocols.
In Vivo Efficacy and Safety Profile
Information regarding the in vivo effects of "this compound" is limited. It has been reported to block the capsaicin-induced flinch response in rats, a standard model for assessing TRPV1 antagonism in vivo. Crucially, it is also noted to cause hyperthermia in rats, a characteristic shared with first-generation antagonists.
First-generation TRPV1 antagonists have been more extensively studied in various animal models of pain.
-
AMG-517 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain. However, its clinical development was halted due to hyperthermia observed in humans.[1]
-
BCTC is orally effective and has shown analgesic properties in rat models of inflammatory and neuropathic pain.[3][4]
-
Capsazepine , while a valuable research tool, has shown species-dependent effects and is generally less effective in rodent models of inflammatory and neuropathic pain compared to other first-generation antagonists.[1]
Experimental Methodologies
Detailed experimental protocols for "this compound" are not publicly available. However, standard assays used to characterize TRPV1 antagonists are described below.
In Vitro: Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium ions into cells expressing the TRPV1 receptor following activation by an agonist (e.g., capsaicin or acidic solution).
Workflow:
References
- 1. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Discovery of novel pyrrolopyridazine scaffolds as transient receptor potential vanilloid (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of TRPV1 Antagonist 9 and AMG 7905
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two transient receptor potential vanilloid 1 (TRPV1) antagonists: "TRPV1 antagonist 9" (also identified as compound 13c) and AMG 7905. The objective of this document is to present a side-by-side analysis of their performance in preclinical pain models, supported by available experimental data and methodologies.
At a Glance: Key Differences
| Feature | This compound (compound 13c) | AMG 7905 |
| Primary Effect on Body Temperature | Hyperthermia-inducing | Hypothermia-inducing[1] |
| Mechanism of Action | Blocks capsaicin (B1668287) and acid-induced Ca2+ uptake[2][3] | Potentiates proton-activated channel activation while blocking capsaicin activation[1] |
| Reported In Vivo Analgesic Activity | Effective in hot-plate and acetic acid writhing tests in mice[4] | Hypothermic effect mediated through TRPV1 channels[5] |
In Vivo Efficacy Data
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and information regarding the in vivo effects of AMG 7905.
Table 1: In Vivo Analgesic Efficacy of this compound (compound 13c) in Mice
| Pain Model | Dosing | Key Findings | Reference |
| Hot-Plate Test | Not specified | Demonstrated a significant antinociceptive action. The maximum observed effect reached 81%. | [4] |
| Acetic Acid Writhing Test | 25-200 mg/kg | Showed a dose-dependent analgesic effect. | [4] |
| Capsaicin-Induced Flinch Response | Not specified | Blocks the flinch response in rats. | [2][3] |
Table 2: In Vivo Effects of AMG 7905
| Model | Dosing | Key Findings | Reference |
| Body Temperature Regulation in Mice | Intraperitoneal administration | Induces hypothermia in wild-type mice, an effect absent in TRPV1 knockout mice, confirming the on-target action. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Acetic Acid Writhing Test (for this compound)
This visceral pain model is used to evaluate the efficacy of analgesic compounds.
-
Animal Model: Male mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound at doses of 25-200 mg/kg) or vehicle control via a specified route of administration (e.g., oral or intraperitoneal).
-
After a predetermined amount of time to allow for drug absorption, a solution of acetic acid (commonly 0.6-0.8% in saline) is injected intraperitoneally.
-
Immediately following the injection, each mouse is placed in an individual observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 20-30 minutes.
-
-
Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition, indicating the analgesic effect.
Hot-Plate Test (for this compound)
This test assesses the response to thermal pain and is commonly used to screen for centrally acting analgesics.
-
Animal Model: Mice or rats are used.
-
Procedure:
-
The hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed on the heated surface, and the latency to a pain response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
The test compound (this compound) or vehicle is administered.
-
The latency to the pain response is measured again at various time points after drug administration.
-
-
Data Analysis: The increase in latency compared to baseline and to the vehicle control group indicates the analgesic effect of the compound.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and AMG 7905 on body temperature and their distinct mechanisms of modulating the TRPV1 channel are critical for understanding their overall pharmacological profiles.
The above diagram illustrates the activation of the TRPV1 channel by various stimuli, leading to calcium influx and pain signal transmission. "this compound" acts as a classical antagonist, blocking activation by both capsaicin and acid. In contrast, AMG 7905 exhibits a more complex mechanism, blocking capsaicin-induced activation while potentiating the channel's response to protons. This differential modulation likely underlies their opposing effects on thermoregulation.
Experimental Workflow for In Vivo Analgesic Studies
The general workflow for assessing the in vivo efficacy of novel analgesic compounds is a multi-step process.
This workflow outlines the standard procedures from animal preparation and baseline measurements to drug administration, behavioral testing in a relevant pain model, and subsequent data analysis to determine the compound's efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TRPV1 Antagonist 9: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel compounds like TRPV1 antagonist 9 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific procedural questions that arise when working with such chemical entities.
Standard Operating Procedure for Disposal
The disposal of this compound, as with any research chemical, must adhere to strict protocols to mitigate risks to personnel and the environment. The following step-by-step procedure outlines the recommended course of action.
Waste Categorization and Segregation
-
Initial Assessment : Determine the nature of the waste. Is it the pure compound, a solution, or contaminated labware (e.g., pipette tips, gloves, vials)?
-
Segregation :
-
Solid Waste : Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials : All disposable materials that have come into contact with the antagonist, such as gloves, bench paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Packaging and Labeling
-
Container Selection : Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition with secure lids.
-
Labeling : All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard associated with the compound (e.g., "Irritant," "Toxic"). If the specific hazards are not fully known, it should be treated as a hazardous substance.
-
Storage and Collection
-
Interim Storage : Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment : Place waste containers in a secondary containment bin to prevent spills.
-
Scheduled Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Protocols: A Note on In-Lab Deactivation
For certain laboratory chemicals, in-lab deactivation or neutralization may be a viable disposal option. However, without specific data on the reactivity and degradation products of this compound, this is not recommended. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This structured approach ensures that all waste generated from research activities involving this compound is managed safely, in compliance with institutional and regulatory standards, thereby building a foundation of trust and safety in your laboratory's chemical handling practices.
Essential Safety and Logistics for Handling TRPV1 Antagonist 9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TRPV1 antagonist 9. The following protocols and plans are designed to ensure a safe laboratory environment during the handling, use, and disposal of this potent research compound.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The information presented here is based on the SDS for a similar potent compound, "TRPV1 antagonist 3," also supplied by MedChemExpress, and general best practices for handling potent chemical agents in a laboratory setting. A thorough risk assessment should be conducted based on the specific properties of this compound before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to potent compounds. The required level of PPE depends on the specific task and the associated risks of exposure.
| Activity | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.[1] - Disposable solid-front lab coat with tight-fitting cuffs. - Double gloves (e.g., nitrile).[1] | - Disposable sleeves. - Anti-static weigh paper. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Standard lab coat. - Chemical splash goggles or a face shield. | - Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary.[1] |
| In-vivo Dosing | - Lab coat. - Safety glasses with side shields. - Chemical-resistant gloves (e.g., nitrile). | - Disposable gown. - Respiratory protection if there is a risk of aerosol generation. | To prevent skin contact and accidental ingestion during animal handling. |
| Equipment Decontamination | - Chemical splash goggles or a face shield. - Heavy-duty, chemical-resistant gloves. | - Waterproof or chemical-resistant apron. - Chemical-resistant footwear. | Protection against splashes and direct contact with the compound and cleaning agents. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling potent compounds is crucial for minimizing risk. This workflow outlines the key steps from preparation to post-experiment cleanup.
Caption: Workflow for the safe handling of potent chemical compounds.
Experimental Protocol: Preparation of a Dosing Solution
This protocol details the steps for safely preparing a solution of this compound for experimental use.
-
Preparation:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary materials: this compound, appropriate solvent(s), calibrated pipettes, vials, and a vortex mixer.
-
Prepare a spill kit appropriate for the chemicals being used.[2]
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the table above for "Solution Preparation."
-
-
Procedure:
-
Weighing: If starting from a solid, accurately weigh the required amount of this compound in a containment device (e.g., a balance enclosure or within the fume hood on anti-static weigh paper).
-
Dissolving:
-
Place a vial containing the appropriate volume of solvent onto a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Cap the vial and vortex or stir until the compound is fully dissolved.
-
-
Dilution (if necessary): Perform any serial dilutions within the fume hood using calibrated pipettes.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all non-disposable equipment that came into contact with the compound using an appropriate cleaning agent.
-
Dispose of all contaminated disposable items (e.g., pipette tips, weigh paper, gloves) in a designated hazardous waste container.[1][3]
-
Properly label the hazardous waste container with its contents.[4]
-
Disposal Plan
The disposal of potent research compounds and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[5] - Collect in a clearly labeled, sealed, and chemically compatible container.[4] - Dispose of through a certified hazardous waste vendor.[1] | The container label should clearly identify the contents as a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.[3] | The container should be clearly labeled with the chemical name and concentration. |
Emergency Procedures
Preparedness is key to handling any laboratory emergency effectively.
| Emergency Situation | Immediate Actions |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] - Remove contaminated clothing while flushing. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][7] - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately. - If breathing is difficult, provide artificial respiration. - Seek immediate medical attention. |
| Spill | - Minor Spill: Alert others in the area.[2] Wearing appropriate PPE, contain the spill with absorbent material.[2] Clean the area with a suitable deactivating agent. Collect all contaminated materials for hazardous waste disposal.[2] - Major Spill: Evacuate the laboratory immediately.[2] Alert others and prevent entry.[6] Contact the institution's emergency response team.[2][6] |
Logical Relationship of Safety Precautions
The following diagram illustrates the hierarchical and interconnected nature of safety precautions when working with potent compounds.
Caption: Hierarchy of controls and procedural safeguards for laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
